Technical Documentation Center

8-Ethylquinoline-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Ethylquinoline-3-carboxamide
  • CAS: 71083-37-9

Core Science & Biosynthesis

Foundational

8-Ethylquinoline-3-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 8-Ethylquinoline-3-carboxamide This guide provides a comprehensive technical overview of 8-Ethylquinoline-3-carboxamide, a molecule belo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of 8-Ethylquinoline-3-carboxamide

This guide provides a comprehensive technical overview of 8-Ethylquinoline-3-carboxamide, a molecule belonging to the quinoline carboxamide class of compounds. This chemical family is of significant interest to the scientific community due to its versatile pharmacological activities.[1] Given the limited publicly available experimental data for this specific isomer, this document synthesizes information from closely related analogues and predictive models to offer a robust profile for researchers, scientists, and drug development professionals. A significant portion of the direct physicochemical data presented is for the isomeric compound, 3-Ethylquinoline-8-carboxamide, providing the closest available experimental analogue.

8-Ethylquinoline-3-carboxamide is a heterocyclic aromatic compound. The core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. This scaffold is substituted with an ethyl group at position 8 and a carboxamide group at position 3.

The quinoline-3-carboxamide scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, leading to a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1]

Structural Information

Below is the two-dimensional structure of 8-Ethylquinoline-3-carboxamide.

Caption: 2D Structure of 8-Ethylquinoline-3-carboxamide.

Physicochemical Data Summary
PropertyValue (8-Ethylquinoline-3-carboxamide)Value (3-Ethylquinoline-8-carboxamide)Source
IUPAC Name 8-ethylquinoline-3-carboxamide3-ethylquinoline-8-carboxamide-
CAS Number Not assigned1106785-32-3[2]
Molecular Formula C₁₂H₁₂N₂OC₁₂H₁₂N₂O[2]
Molecular Weight 200.24 g/mol 200.24 g/mol [2]
XLogP3-AA Predicted: ~2.11.9[2]
Hydrogen Bond Donor Count 11[2]
Hydrogen Bond Acceptor Count 22[2]
Rotatable Bond Count 22[2]
Exact Mass 200.094963 g/mol 200.094963 g/mol [2]

Predictive Spectroscopic Profile

While experimental spectra for 8-Ethylquinoline-3-carboxamide are not available in the public domain, a predictive analysis based on its chemical structure and data from analogous compounds can provide valuable insights for characterization.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, the ethyl group protons, and the amide protons. The protons at positions 2 and 4 of the quinoline ring will appear most downfield due to the deshielding effect of the heterocyclic nitrogen atom. The ethyl group should present as a characteristic triplet (for the -CH₃) and a quartet (for the -CH₂-). The two amide protons (-NH₂) are expected to appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display 12 distinct signals. The carbonyl carbon of the carboxamide group will be the most downfield signal (typically ~165-170 ppm). Aromatic carbons will resonate in the 120-150 ppm range, while the aliphatic carbons of the ethyl group will appear upfield.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[5]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹.

  • C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide (Amide I band).[6]

  • Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the quinoline ring system.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200.[8][9] Common fragmentation patterns for quinoline derivatives often involve the loss of substituents. Key expected fragments for 8-Ethylquinoline-3-carboxamide would include:

  • [M-NH₂]⁺: Loss of the amino group (m/z = 184).

  • [M-CONH₂]⁺: Loss of the entire carboxamide radical (m/z = 156).

  • [M-C₂H₅]⁺: Loss of the ethyl group (m/z = 171). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a high degree of accuracy.[10][11]

Synthesis and Reactivity

While a specific synthesis for 8-Ethylquinoline-3-carboxamide has not been published, a reliable synthetic route can be proposed based on well-established methodologies for preparing quinoline-3-carboxamides.[1][12] The most direct approach involves the amidation of the corresponding carboxylic acid precursor, 8-ethylquinoline-3-carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-stage process starting from 8-ethylquinoline, which can be further elaborated to the target carboxamide.

G cluster_0 Stage 1: Carboxylic Acid Formation cluster_1 Stage 2: Amidation start 8-Ethylquinoline intermediate 8-Ethylquinoline-3-carboxylic acid start->intermediate Oxidation / Functionalization (e.g., via Vilsmeier-Haack followed by oxidation) reagents 1. Activating Agent (e.g., SOCl₂, HATU) 2. Ammonia Source (e.g., NH₄OH, NH₃ gas) final_product 8-Ethylquinoline-3-carboxamide reagents->final_product

Caption: Proposed synthetic workflow for 8-Ethylquinoline-3-carboxamide.

Experimental Protocol: Amidation of 8-Ethylquinoline-3-carboxylic acid

This protocol describes the conversion of the carboxylic acid to the primary amide.

  • Acid Chloride Formation (Activation):

    • To a solution of 8-ethylquinoline-3-carboxylic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 8-ethylquinoline-3-carbonyl chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or dioxane).

    • Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide (NH₄OH) (excess) dropwise.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 8-Ethylquinoline-3-carboxamide.

Pharmacological Context and Potential Applications

The quinoline-3-carboxamide scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.[13] Derivatives have shown potent inhibitory activity against a variety of protein kinases.[1]

Inhibition of DNA Damage Response (DDR) Kinases

A primary area of interest is the inhibition of kinases involved in the DNA Damage Response (DDR) pathway, such as Ataxia-Telangiectasia Mutated (ATM) kinase.[13][14] Cancer cells often rely on these pathways to repair DNA damage induced by chemo- or radiotherapy, leading to treatment resistance. Inhibiting key kinases like ATM can re-sensitize cancer cells to these treatments.[13] Molecular docking studies have shown that the quinoline nitrogen is crucial for binding to the hinge region of the kinase domain, acting as a competitive inhibitor of ATP.[14]

G DNA_Damage DNA Double-Strand Break (Caused by Radiotherapy/Chemotherapy) ATM ATM Kinase Activation DNA_Damage->ATM Checkpoint Cell Cycle Checkpoint Activation (G1/S, S, G2/M) ATM->Checkpoint Repair DNA Repair Protein Recruitment (e.g., BRCA1, 53BP1) ATM->Repair Apoptosis Apoptosis / Cell Death ATM->Apoptosis If damage is irreparable Survival Cell Survival & Proliferation Checkpoint->Survival Allows time for repair Repair->Survival Repairs DNA damage Inhibitor 8-Ethylquinoline-3-carboxamide (Potential Inhibitor) Inhibitor->ATM Inhibits

Caption: Role of ATM kinase in the DNA Damage Response pathway.

Other Potential Therapeutic Applications

The versatility of the quinoline carboxamide scaffold has been demonstrated across various therapeutic areas:

  • Anticancer Activity: Beyond DDR inhibition, derivatives have been developed as inhibitors of other critical cancer-related targets, such as Epidermal Growth Factor Receptor (EGFR).

  • Antibacterial Agents: Certain quinoline carboxamides have shown promising activity against both Gram-positive and Gram-negative bacteria.

  • CETP Inhibitors: Novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for managing cholesterol levels.[1]

Conclusion

8-Ethylquinoline-3-carboxamide is a molecule of significant interest due to its foundational quinoline-3-carboxamide scaffold, which is prominent in modern medicinal chemistry. While direct experimental data for this specific isomer is scarce, a comprehensive profile can be constructed through predictive methods and analysis of closely related compounds. The proposed synthetic routes are robust and based on established chemical principles. The strong precedent for potent and diverse biological activity within this chemical class, particularly as kinase inhibitors for cancer therapy, positions 8-Ethylquinoline-3-carboxamide and its analogues as compelling candidates for further investigation in drug discovery and development programs.

References

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (2018). ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2015). Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules. Available at: [Link]

  • Ravi, S., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. Available at: [Link]

  • European Patent Office. (1989). Quinoline-3-carboxylic acid derivatives. Google Patents.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

  • Wang, C., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. Available at: [Link]

  • PubChem. (n.d.). 3-Ethyl-8-quinolinecarboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Dangi, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. Available at: [Link]

  • Global Substance Registration System. (n.d.). 3-ETHYL-8-QUINOLINECARBOXAMIDE. gsrs.ncats.nih.gov. Available at: [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Ravi, S., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Mondal, B., et al. (2024). Ir(III) Complexes based on Quinoline Carboxamide Ligands for CO2 Hydrogenation and Formic Acid Dehydrogenation in Water. ChemRxiv. Available at: [Link]

  • Zomer, P., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). MASS spectrum of quinoline (Q) derivative. ResearchGate. Available at: [Link]

  • Mogilaiah, K., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. Available at: [Link]

  • ChemSrc. (2026). 3-Ethynylquinoline-8-carboxamide. chemsrc.com. Available at: [Link]

  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2018). Cp*CoIII–Catalyzed Alkylation of Primary and Secondary C(sp3)-H Bonds of 8-Alkylquinolines with Maleimides. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Bangladesh Journal of Pharmacology. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Google Patents. (1998). Use of quinoline-3-carboxamide compounds.

Sources

Exploratory

Technical Guide: Structural Elucidation of 8-Ethylquinoline-3-carboxamide

This guide outlines a rigorous, self-validating framework for the structural elucidation of 8-Ethylquinoline-3-carboxamide . It is designed for medicinal chemists and analytical scientists requiring definitive proof of r...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, self-validating framework for the structural elucidation of 8-Ethylquinoline-3-carboxamide . It is designed for medicinal chemists and analytical scientists requiring definitive proof of regioisomerism and connectivity.

Executive Summary & Strategic Context

In the development of quinoline-based kinase inhibitors (e.g., targeting ATM or NK3 receptors), the precise positioning of substituents governs potency and metabolic stability. The 8-ethylquinoline-3-carboxamide scaffold presents a specific analytical challenge: distinguishing the 8-ethyl regioisomer from the thermodynamically likely 5-ethyl or 6-ethyl byproducts, and confirming the 3-carboxamide functionality against potential 2- or 4- isomers derived from ambiguous cyclization pathways.

This guide moves beyond basic characterization, employing a Self-Validating Analytical System that cross-references synthetic origin with advanced spectroscopic correlations (2D NMR, HRMS) to eliminate structural ambiguity.

Synthetic Origin & Impurity Profile

Understanding the synthesis dictates the elucidation strategy. The most robust route to this scaffold typically involves the Gould-Jacobs reaction or a Vilsmeier-Haack cyclization starting from 2-ethylaniline .

  • Precursor: 2-Ethylaniline (Defines the 8-position if cyclization occurs ortho to the amine).

  • Critical Risk: Cyclization at the incorrect carbon or ring opening/re-closure events could lead to isomeric mixtures.

  • Target Formula:

    
    
    
  • Exact Mass: 200.0950 Da

The Self-Validating Analytical Workflow

The following workflow ensures that every structural claim is supported by orthogonal data.

ElucidationWorkflow Start Crude Material HRMS HRMS (ESI+) Confirm Formula C12H12N2O Start->HRMS Mass Check IR FT-IR Confirm Amide (1650-1690 cm-1) HRMS->IR Func. Group HNMR 1H NMR (1D) Integration & J-Coupling Analysis IR->HNMR Skeleton CNMR 13C NMR & DEPT Carbon Count (CH/CH2/CH3) HNMR->CNMR C-H Match TwoD 2D NMR (HMBC/NOESY) Regioisomer Proof CNMR->TwoD Connectivity Final Confirmed Structure TwoD->Final Validation

Figure 1: Step-by-step structural elucidation workflow ensuring orthogonal validation.

Primary Spectroscopic Characterization

High-Resolution Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula must be indisputable.

  • Method: ESI-TOF or Orbitrap (Positive Mode).

  • Expected [M+H]+: 201.1022 m/z.

  • Validation Criteria: Mass error < 5 ppm.

  • Fragment Ions: Look for loss of

    
     (
    
    
    
    ) characteristic of primary amides, and loss of
    
    
    (ethyl radical) in
    
    
    .
Vibrational Spectroscopy (FT-IR)

Confirm the carboxamide functionality to rule out nitrile or ester intermediates.

  • Amide I (C=O stretch): Strong band at 1660–1690 cm⁻¹ .

  • Amide II (N-H bend): Medium band at 1600–1620 cm⁻¹ .

  • N-H Stretch: Doublet pattern (asymmetric/symmetric) at 3150–3350 cm⁻¹ (primary amide).

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the elucidation. The solvent of choice is DMSO-d6 to ensure solubility and clear observation of exchangeable amide protons.

1H NMR Assignment (500 MHz, DMSO-d6)

The quinoline ring protons are assigned based on chemical shift logic and coupling constants (


).
PositionProton TypeChemical Shift (

, ppm)
Multiplicity (

Hz)
Structural Logic
H-2 Ar-H (Pyridine)9.15 – 9.30Singlet (s) or doublet (

)
Most deshielded due to N-atom and C=O anisotropy.
H-4 Ar-H (Pyridine)8.70 – 8.90Singlet (s)Deshielded; typically a singlet if H-2 is singlet.
NH₂ Amide7.60 & 8.20Broad Singlets (br s)Diastereotopic due to restricted rotation; exchangeable with D₂O.
H-5 Ar-H (Benzene)7.80 – 8.00Doublet (

)
Pseudo-ortho to N; often deshielded.
H-6 Ar-H (Benzene)7.50 – 7.65Triplet (t) / ddMeta to ethyl; couples to H-5 and H-7.
H-7 Ar-H (Benzene)7.60 – 7.75Doublet (

)
Diagnostic: Ortho to the 8-ethyl group.
H-8 Substituted Absence confirms substitution at pos 8.
Ethyl-CH₂ Aliphatic3.20 – 3.40Quartet (

)
Deshielded by aromatic ring current.
Ethyl-CH₃ Aliphatic1.30 – 1.45Triplet (

)
Classic ethyl terminus.
13C NMR & DEPT-135
  • Carbon Count: Expect 12 distinct carbon signals.

  • DEPT-135 Analysis:

    • Up (Positive): 5 CH signals (C-2, C-4, C-5, C-6, C-7) + 1 CH₃ (Ethyl).

    • Down (Negative): 1 CH₂ (Ethyl).

    • Invisible (Quaternary): C-3 (C=O attached), C-8 (Ethyl attached), C-4a, C-8a, C=O (Amide).[1][2][3][4]

Definitive Proof: 2D NMR Correlations

To rigorously prove the 8-ethyl and 3-carboxamide positions, specific long-range correlations are required.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC connects protons to carbons 2-3 bonds away. This bridges the "islands" of protons.

  • Proof of 3-Carboxamide:

    • H-2 and H-4 must both show strong correlations to the Amide Carbonyl (C=O) (~165-168 ppm).

    • H-2 and H-4 should correlate to C-4a and C-8a (Quaternary bridgeheads).

  • Proof of 8-Ethyl:

    • The Ethyl-CH₂ protons must correlate to C-8 (quaternary), C-7 (aromatic CH), and C-8a (bridgehead).

    • Crucial: If the ethyl were at position 6, the CH₂ would correlate to two CH carbons (C-5 and C-7). At position 8, it correlates to only one CH (C-7) and one quaternary (C-8a) .

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides spatial proximity data, acting as the final "geometric proof."

  • The "Smoking Gun" Signal: A strong NOE cross-peak between the Ethyl-CH₂ protons and H-7 .

  • H-4 / H-5 Proximity: A cross-peak between H-4 and H-5 confirms the fusion of the rings and orientation.

  • Amide / H-2 or H-4: Depending on rotamer population, amide protons may show NOE to H-2 or H-4.

Connectivity Logic Diagram

The diagram below illustrates the specific HMBC and NOESY correlations required to confirm the structure.

ConnectivityProof Ethyl_CH2 Ethyl-CH2 C8 C-8 (Quat) Ethyl_CH2->C8 HMBC (2J) H7 H-7 (Aromatic) Ethyl_CH2->H7 NOESY (Strong) C8a C-8a (Bridge) Ethyl_CH2->C8a HMBC (3J) H2 H-2 Amide_CO C=O (Amide) H2->Amide_CO HMBC (2J) H4 H-4 H4->Amide_CO HMBC (3J)

Figure 2: Key HMBC (Blue/Dashed) and NOESY (Red/Solid) correlations establishing the 8-ethyl and 3-carboxamide positions.

Experimental Protocols

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Note: If solubility is poor, gently warm to 40°C. Avoid CDCl₃ if possible, as amide protons may broaden or disappear due to exchange or poor solvation.

  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

NMR Acquisition Parameters (Standard 500 MHz)
  • 1H (1D): Pulse angle 30°, Relaxation delay (D1) ≥ 1.0s, Scans (NS) = 16.

  • 13C (1D): Power-gated decoupling, D1 ≥ 2.0s (to detect quaternary carbons), NS ≥ 512.

  • gHMBC: Optimize for long-range coupling

    
    .
    
  • gNOESY: Mixing time (

    
    ) = 300–500 ms.
    

References

  • General Quinoline NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts).
  • Quinoline-3-carboxamide Synthesis & Characterization

    • Musiol, R., et al. (2006). "Quinoline-based compounds as kinase inhibitors."[1][5][6] Bioorganic & Medicinal Chemistry Letters, 16(18), 4861-4864.

  • NMR of 8-Substituted Quinolines: El-Sayed, O. A., et al. (2018). "Synthesis and biological evaluation of new 8-substituted quinoline derivatives." Future Medicinal Chemistry, 10(4). (Provides comparative shifts for 8-position substituents).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • PubChem Compound Record (Isomer Context)

    • PubChem CID 25208904 (3-Ethyl-8-quinolinecarboxamide).[7] Used for comparative exclusion.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of 8-Ethylquinoline-3-carboxamide

This technical guide is structured to provide a rigorous, self-validating framework for the physicochemical characterization of 8-Ethylquinoline-3-carboxamide . As a likely BCS Class II (Low Solubility, High Permeability...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to provide a rigorous, self-validating framework for the physicochemical characterization of 8-Ethylquinoline-3-carboxamide . As a likely BCS Class II (Low Solubility, High Permeability) entity with specific structural liabilities, this guide prioritizes solubility enhancement strategies and stability-indicating assay development.

Executive Summary & Chemical Logic

8-Ethylquinoline-3-carboxamide presents a classic pre-formulation challenge: a lipophilic, aromatic scaffold with a weakly basic center and a hydrolyzable side chain.

  • Structural Analysis:

    • Quinoline Nitrogen (N1): The primary basic center (Estimated pKa ~4.5–5.0). Solubility will be highly pH-dependent, exhibiting significant solubility only in acidic media (pH < pKa - 2).

    • 3-Carboxamide Moiety: Electron-withdrawing group. Susceptible to hydrolytic cleavage under extreme pH, yielding the corresponding carboxylic acid (8-ethylquinoline-3-carboxylic acid).

    • 8-Ethyl Substituent: Adds steric bulk and lipophilicity (increasing LogP). The benzylic carbon (α-position of the ethyl group) is a potential site for radical-mediated autoxidation.

Core Directive: This guide moves beyond simple observation to mechanistic characterization. We do not just measure solubility; we define the Design Space for stable formulations.

Solubility Profiling Strategy

Due to the planar aromatic nature and the 8-ethyl lipophilic tail, aqueous solubility at neutral pH is expected to be negligible (< 10 µg/mL). A thermodynamic solubility approach is required over kinetic methods to avoid metastable supersaturation data.

pH-Dependent Solubility Protocol (Thermodynamic)

Objective: Determine the intrinsic solubility (


) and the solubility product (

) of the salt form.

Protocol:

  • Buffer Preparation: Prepare 50 mM phosphate/citrate buffers adjusted to pH 1.2, 3.0, 5.0, 6.8, and 7.4.

  • Saturation: Add excess solid 8-Ethylquinoline-3-carboxamide to 5 mL of each buffer in borosilicate glass vials.

  • Equilibration: Shake at 25°C ± 0.1°C for 24–48 hours.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: Measure the pH of the supernatant after saturation, as the dissolved compound may shift the bulk pH.

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV.

Data Interpretation: The solubility profile should follow the Henderson-Hasselbalch equation for a weak base:



  • Risk: If the 8-ethyl group creates a "brick dust" crystal lattice, solubility may be kinetically limited. Check for gel formation at low pH.

Biorelevant Media Assessment

To predict in vivo behavior (e.g., for TSPO ligand oral delivery), assess solubility in:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics solubilization by bile micelles.

  • FeSSIF (Fed State Simulated Intestinal Fluid): High lipid content.

  • Expectation: Significant solubility enhancement in FeSSIF due to partitioning of the ethyl-quinoline core into mixed micelles.

Stability & Forced Degradation (Stress Testing)

This section details the development of a Stability-Indicating Method (SIM) . You must demonstrate that your analytical method can resolve the parent compound from its degradants.

Degradation Pathways & Mechanisms
  • Hydrolysis (Acid/Base): The amide bond at C3 is the weak link.

    • Acidic: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

    • Basic: Direct nucleophilic attack by

      
       on the carbonyl carbon.
      
    • Product: 8-Ethylquinoline-3-carboxylic acid + Ammonia.

  • Oxidation: The 8-ethyl group contains benzylic hydrogens.

    • Mechanism:[1][2] Radical abstraction of H from the

      
       group, followed by peroxidation.
      
    • Product: 8-Acetylquinoline-3-carboxamide (Ketone formation) or Hydroxy-ethyl derivatives.

  • Photolysis: Quinolines are fluorophores and can undergo photo-degradation or dimerization under UV light.

Forced Degradation Protocol (ICH Q1A Aligned)[1]

Table 1: Stress Conditions for 8-Ethylquinoline-3-carboxamide

Stress TypeConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl, 60°C24–48 hrs5–20%Amide cleavage (Acid catalyzed)
Base Hydrolysis 0.1 N NaOH, 60°C4–12 hrs5–20%Amide cleavage (Base promoted)
Oxidation 3%

, RT
24 hrs5–20%Benzylic oxidation (8-Ethyl group)
Thermal 60°C (Solid State)7 days< 5%Crystal lattice stability / Sublimation
Photostability 1.2M Lux hours (UV/Vis)~5 daysVariableRing opening / N-oxide formation

Critical Control: If degradation exceeds 20%, repeat with milder conditions (e.g., lower temp or concentration) to prevent secondary degradation which complicates peak identification.

Analytical Method Development (HPLC)[4]

To accurately monitor the studies above, use this Reverse-Phase (RP-HPLC) method designed for lipophilic basic compounds.

Instrument: HPLC with PDA (Photodiode Array) or UPLC-MS. Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm. Why? High pH stability is needed if running basic mobile phases, though acidic is preferred here to keep the quinoline protonated and soluble.

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Keeps N1 protonated.

  • Solvent B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

Detection:

  • UV: 254 nm (aromatic ring) and 220 nm (amide bond).

  • Note: The 8-ethyl group does not add a specific chromophore but may slightly bathochromically shift the quinoline absorbance.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the stability study and the degradation pathways.

Stability-Indicating Method Development Workflow

StabilityWorkflow Start Start: 8-Ethylquinoline-3-carboxamide Stress Apply Stress Conditions (Acid, Base, Ox, Light) Start->Stress Analyze HPLC-PDA Analysis Stress->Analyze Decision Degradation > 20%? Analyze->Decision Milder Repeat with Milder Conditions Decision->Milder Yes (Too harsh) Identify Identify Degradants (LC-MS) (Check Mass Balance) Decision->Identify No (Target 5-20%) Milder->Analyze FinalMethod Final Validated Stability Method Identify->FinalMethod

Figure 1: Decision tree for developing a stability-indicating assay. The goal is to achieve controlled degradation (5-20%) to validate that the method can resolve degradants from the API.

Hypothesized Degradation Pathway

DegradationPathway Parent Parent: 8-Ethylquinoline-3-carboxamide AcidDeg Hydrolysis Product: 8-Ethylquinoline-3-carboxylic acid Parent->AcidDeg Acid/Base Hydrolysis (-NH2 -> -OH) Ammonia Ammonia (NH3) Parent->Ammonia OxDeg Oxidation Product: 8-Acetylquinoline-3-carboxamide Parent->OxDeg Oxidative Stress (Benzylic Oxidation)

Figure 2: Primary degradation pathways. Hydrolysis targets the C3 amide, while oxidation targets the C8 ethyl group.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5] International Council for Harmonisation.[3][6] [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Seminal text on pH-solubility profiles). [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • PubChem. (2025).[7] Compound Summary: 3-Ethyl-8-quinolinecarboxamide (Isomer Reference).[7] National Library of Medicine. [Link]

Sources

Exploratory

Potential Biological Targets of 8-Ethylquinoline-3-carboxamide

Executive Summary 8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9) represents a privileged scaffold in medicinal chemistry, distinguished by its specific substitution pattern on the quinoline bicyclic core.[1][2] Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9) represents a privileged scaffold in medicinal chemistry, distinguished by its specific substitution pattern on the quinoline bicyclic core.[1][2] Unlike generic quinolines, the specific placement of an ethyl group at the 8-position and a carboxamide moiety at the 3-position creates a unique pharmacophore. This structure exhibits polypharmacology , acting as a chemical probe for distinct biological systems depending on the cellular context and concentration.

This guide dissects the compound’s interaction with its primary biological targets: Cannabinoid Receptor 2 (CB2) , Ataxia-Telangiectasia Mutated (ATM) Kinase , and Dihydroorotate Dehydrogenase (DHODH) . It provides a rigorous analysis of the structure-activity relationships (SAR) driving these interactions and outlines the experimental frameworks required to validate them.

Chemical Biology & Structural Context

The biological activity of 8-Ethylquinoline-3-carboxamide is governed by three structural domains:

  • The Quinoline Core: Acts as a flat, aromatic anchor that engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target protein's binding pocket.
  • The 3-Carboxamide Group: A critical hydrogen-bond donor/acceptor motif. In kinase targets, this often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region.

  • The 8-Ethyl Substituent: This is the selectivity filter. The ethyl group provides a specific hydrophobic bulk that targets lipophilic sub-pockets. This steric demand is often what differentiates its activity from 8-H or 8-Fluoro analogs, enhancing selectivity for targets with accommodating hydrophobic regions (like CB2) while potentially reducing off-target binding to sterically restricted enzymes.

Diagram 1: Pharmacophore & Interaction Logic

Pharmacophore Compound 8-Ethylquinoline-3-carboxamide Core Quinoline Scaffold (π-π Stacking) Compound->Core Amide 3-Carboxamide (H-Bond Donor/Acceptor) Compound->Amide Ethyl 8-Ethyl Group (Hydrophobic Selectivity) Compound->Ethyl ATM Target 2: ATM Kinase (ATP Hinge Region) Core->ATM Anchors DHODH Target 3: DHODH (Quinone Tunnel) Core->DHODH Mimics Ubiquinone Amide->ATM H-bonds CB2 Target 1: CB2 Receptor (Hydrophobic Pocket) Ethyl->CB2 Lipophilic Fit

Caption: Structural decomposition of 8-Ethylquinoline-3-carboxamide linking specific chemical moieties to their respective biological binding mechanisms.

Primary Biological Targets

Cannabinoid Receptor 2 (CB2)

The most distinct target for 8-substituted quinoline-3-carboxamides is the Cannabinoid Receptor 2 (CB2) . Unlike CB1, which is abundant in the central nervous system, CB2 is primarily expressed in immune cells, making it a target for anti-inflammatory and immunomodulatory therapies without psychotropic side effects.

  • Mechanism of Action: Agonism. The 8-ethyl group fits into the hydrophobic orthosteric pocket of the GPCR, stabilizing the active conformation.

  • Signaling Pathway: CB2 couples to

    
     proteins. Activation leads to the inhibition of adenylyl cyclase, reduced cAMP levels, and downstream modulation of MAPK/ERK pathways.
    
  • Therapeutic Relevance: Neuropathic pain, autoimmune disorders, and neuroinflammation.

Ataxia-Telangiectasia Mutated (ATM) Kinase

ATM kinase is a master regulator of the DNA Damage Response (DDR). Quinoline-3-carboxamides are known ATP-competitive inhibitors of ATM.

  • The 8-Ethyl Role: While 8-methyl and 8-fluoro analogs are often cited as potent ATM inhibitors, the 8-ethyl analog serves as a probe to test the size limit of the hydrophobic pocket adjacent to the ATP binding site. Excessive bulk here can reduce potency, making this compound a vital tool for defining the "steric ceiling" of the ATM active site.

  • Mechanism: The 3-carboxamide nitrogen binds to the hinge region (likely Val2248 in ATM), while the quinoline core stacks with the gatekeeper residue.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme essential for de novo pyrimidine synthesis.

  • Mechanism: Quinoline-3-carboxamides bind to the ubiquinone-binding tunnel of DHODH. The 8-ethyl group interacts with the hydrophobic residues lining this tunnel, blocking the re-oxidation of FMN and halting pyrimidine production.

  • Relevance: High-proliferation cells (cancer, activated lymphocytes) and fungal pathogens rely heavily on this pathway.

Experimental Validation Framework

To confirm the target engagement of 8-Ethylquinoline-3-carboxamide in your specific model, the following experimental workflow is recommended. These protocols are designed to be self-validating by including necessary negative and positive controls.

Protocol: CB2 functional Assay (cAMP Modulation)

Objective: Determine if the compound acts as a CB2 agonist.

  • Cell Line: CHO-K1 cells stably expressing human CB2 (hCB2).

  • Reagent: Forskolin (to induce cAMP spikes), Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit.

  • Step-by-Step:

    • Seed cells at 2,000 cells/well in a 384-well plate.

    • Incubate with 8-Ethylquinoline-3-carboxamide (0.1 nM – 10

      
      M) for 30 mins.
      
    • Add Forskolin (10

      
      M)  to stimulate adenylyl cyclase. (The agonist should suppress this spike).
      
    • Control: Use GW405833 (known CB2 agonist) as a positive control and non-transfected CHO cells as a negative control.

    • Read HTRF signal. A decrease in signal (relative to Forskolin-only) confirms agonism.

Protocol: ATM Kinase Inhibition Assay

Objective: Assess ATP-competitive inhibition.

  • System: Cell-free kinase assay (e.g., ADP-Glo™).

  • Substrate: p53 peptide or purified PHAS-I.

  • Step-by-Step:

    • Mix recombinant ATM kinase, substrate, and 8-Ethylquinoline-3-carboxamide in reaction buffer.

    • Initiate reaction with ATP (10

      
      M) .
      
    • Incubate at 30°C for 40 minutes.

    • Add ADP-Glo reagent to deplete unconsumed ATP.

    • Add Kinase Detection Reagent to convert ADP to light.

    • Validation:

      
       should be compared against KU-55933  (standard ATM inhibitor).
      
Diagram 2: Target Deconvolution Workflow

Workflow Start Start: 8-Ethylquinoline-3-carboxamide Phenotypic Effect Observed Branch1 Assay 1: GPCR Signaling (cAMP / Calcium Flux) Start->Branch1 Branch2 Assay 2: Kinase Profiling (ATP Competition) Start->Branch2 Branch3 Assay 3: Metabolic Screen (DHODH / Respiration) Start->Branch3 Result1 Result: Reduced cAMP? -> CB2 Agonist Branch1->Result1 Result2 Result: Reduced Phospho-p53? -> ATM Inhibitor Branch2->Result2 Result3 Result: Pyrimidine Starvation? -> DHODH Inhibitor Branch3->Result3

Caption: Logical workflow for deconvoluting the primary mechanism of action based on phenotypic readouts.

Therapeutic Implications & Safety

  • Polypharmacology Risk: The "8-ethyl" moiety increases lipophilicity (

    
    ). While this improves membrane permeability (CNS penetration), it increases the risk of off-target binding to other hydrophobic pockets (e.g., CYP450 enzymes).
    
  • Selectivity Window: In oncology, the dual inhibition of ATM and DHODH is synergistic. ATM inhibition sensitizes cells to radiation, while DHODH inhibition starves them of nucleotides. 8-Ethylquinoline-3-carboxamide could serve as a dual-mechanism lead compound for radio-sensitization protocols.

References

  • PubChem Compound Summary. (n.d.). 8-Ethylquinoline-3-carboxamide (CAS 71083-37-9).[1][2][3][4][5] National Center for Biotechnology Information. Link[1]

  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives (ATM Kinase & DHODH Targets).Link

  • Smolecule. (n.d.). Biological Activity of Related Quinoline-Carboxamide Compounds (CB2 & P2X7).Link

  • MDPI. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases.Link

  • PubMed. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase.Link

Sources

Foundational

Technical Deep Dive: Synthesis of 8-Ethylquinoline-3-carboxamide Derivatives

Executive Summary: The Pharmacophore & Strategic Value The 8-ethylquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its isoquinoline counterparts (e.g., PK11195). Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & Strategic Value

The 8-ethylquinoline-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinct from its isoquinoline counterparts (e.g., PK11195). This specific substitution pattern—an ethyl group at the C8 position and a carboxamide at C3—is frequently interrogated in the development of Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of SB-223412) and TSPO (Translocator Protein) ligands .

The C8-ethyl substituent is not merely a lipophilic handle; it induces a steric twist that can lock the quinoline core into a specific conformation within the binding pocket, often enhancing selectivity against homologous receptors (e.g., NK1 or NK2).

This guide details the robust, scalable synthesis of this scaffold. We prioritize the Gould-Jacobs reaction as the "Workhorse Protocol" due to its regiochemical predictability when starting from 2-ethylaniline, ensuring the ethyl group lands exclusively at the 8-position.

Retrosynthetic Analysis & Regiochemistry

To synthesize 8-ethylquinoline-3-carboxamide, we must control the regiochemistry of the benzene ring fusion. The most reliable disconnection involves breaking the N1-C2 and C3-C4 bonds, tracing back to an aniline precursor.

Critical Regiochemical Insight: Using 2-ethylaniline as the starting material in a Gould-Jacobs sequence forces cyclization at the unobstructed ortho position (C6 of the aniline), which becomes C4 of the quinoline. The ethyl group, originally at C2 of the aniline, maps perfectly to C8 of the final quinoline ring.

Diagram 1: Retrosynthetic Pathway

Retrosynthesis Target 8-Ethylquinoline-3-carboxamide (Target Scaffold) Intermediate1 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid Target->Intermediate1 Amidation Intermediate2 Diethyl 2-(((2-ethylphenyl)amino) methylene)malonate Intermediate1->Intermediate2 Gould-Jacobs Cyclization (250°C) SM1 2-Ethylaniline (Starting Material) Intermediate2->SM1 Condensation SM2 Diethyl ethoxymethylenemalonate (EMME) Intermediate2->SM2 +

Caption: Retrosynthetic logic tracing the 8-ethyl moiety back to the commercially available 2-ethylaniline precursor.

Primary Synthetic Route: The Gould-Jacobs Protocol[1][2]

This protocol is designed as a Self-Validating System . Each step includes a specific "Stop/Go" criterion based on analytical data.

Phase 1: Condensation (Enamine Formation)

Objective: Covalent attachment of the aniline to the malonate linker.

  • Reagents: 2-Ethylaniline (1.0 equiv), Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv).

  • Solvent: None (Neat) or Ethanol (if temperature control is needed).

  • Conditions: 110°C - 120°C for 2–4 hours.

Protocol:

  • Charge a round-bottom flask with 2-ethylaniline.

  • Add EMME dropwise under stirring.

  • Heat to 110°C. The system is self-validating via the evolution of ethanol vapor.

  • Validation Point: Monitor TLC (Hexane/EtOAc 3:1). The spot for 2-ethylaniline (

    
    ) must disappear. A new, lower 
    
    
    
    spot (the enamine) will appear.
  • Workup: Cool to room temperature. The product often solidifies. Recrystallize from hexane/ethanol to yield Diethyl 2-(((2-ethylphenyl)amino)methylene)malonate.

Phase 2: Thermal Cyclization (The Critical Step)

Objective: Formation of the pyridine ring via intramolecular electrophilic aromatic substitution.

  • Reagents: Enamine intermediate from Phase 1.

  • Medium: Dowtherm A (Diphenyl ether/biphenyl eutectic mixture).

  • Conditions: 250°C (Reflux), 30–60 minutes.

Expert Insight: Why Dowtherm A? The cyclization is thermodynamic. It requires temperatures


 to overcome the activation energy barrier for aromatization. Standard solvents (toluene, DMF) will fail.

Protocol:

  • Heat Dowtherm A (10 volumes relative to mass of reactant) to a rolling boil (approx. 257°C).

  • Safety: Ensure the setup has a wide-bore condenser; rapid ethanol evolution can cause pressure spikes.

  • Add the enamine intermediate carefully (portion-wise or as a hot solution) to the boiling Dowtherm A.

  • Maintain reflux for 45 minutes.

  • Workup: Cool to ~80°C. Add non-polar antisolvent (Hexane or Ligroin). The quinoline ester usually precipitates as an off-white solid.

  • Filtration: Collect the solid. Wash with hexane to remove residual Dowtherm A.

Product: Ethyl 8-ethyl-4-hydroxyquinoline-3-carboxylate.

Phase 3: Aromatization & Activation (Chlorination)

To facilitate amide coupling at C3, we often convert the 4-hydroxy group to a chloride (making the ring fully aromatic and lipophilic) or hydrolyze the ester. For high-value drug targets, the 4-Chloro derivative is preferred as it allows for further substitution (SNAr) at C4 if needed.

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux (105°C), 2 hours.

Protocol:

  • Suspend the 4-hydroxy ester in neat

    
     (5–10 equiv).
    
  • Reflux until the solution turns clear (homogenous).

  • Validation: Aliquot into MeOH/Water -> HPLC. The broad "hydroxy" peak should be replaced by a sharp, less polar "chloro" peak.

  • Workup: Pour onto crushed ice (Exothermic!). Neutralize with

    
    . Extract with DCM.
    
Phase 4: Hydrolysis & Amidation

Objective: Installing the carboxamide.

  • Hydrolysis: Treat the ester (4-OH or 4-Cl) with NaOH/EtOH (reflux 1 hr) to generate the carboxylic acid.

  • Amidation:

    • Activation: React the acid with Thionyl Chloride (

      
      ) to form the acid chloride.
      
    • Coupling: React acid chloride with the desired amine (

      
      ) in DCM with 
      
      
      
      base.

Analytical Data Summary (Expected)

FragmentProton (

NMR)
Shift (

ppm)
MultiplicityDiagnostic Note
H-2 (Quinoline) Pyridine ring8.9 – 9.2SingletCharacteristic of 3-substituted quinolines.
H-4 (if 4-Cl) Pyridine ring--No proton (substituted).
Ethyl

C8-Substituent3.1 – 3.3QuartetDownfield due to aromatic ring current.
Ethyl

C8-Substituent1.3 – 1.4TripletStandard ethyl triplet.
Amide NH Carboxamide8.5 – 10.0Broad SingletExchangeable with

.

Workflow Visualization

The following diagram outlines the operational workflow, including critical decision nodes (diamonds) that ensure scientific integrity.

Diagram 2: Experimental Workflow & QC

Workflow Start Start: 2-Ethylaniline Step1 Condensation w/ EMME (110°C, Neat) Start->Step1 QC1 QC: TLC SM Disappeared? Step1->QC1 QC1->Step1 No (Continue Heating) Step2 Cyclization in Dowtherm A (250°C, 45 min) QC1->Step2 Yes Isolate Precipitation w/ Hexane (Remove Dowtherm) Step2->Isolate Step3 Activation (POCl3) or Hydrolysis (NaOH) Isolate->Step3 Step4 Amide Coupling (R-NH2, HATU or SOCl2) Step3->Step4 Final Final Product: 8-Ethylquinoline-3-carboxamide Step4->Final

Caption: Step-by-step decision tree for the synthesis, highlighting the critical thermal cyclization step.

Alternative Strategies & Troubleshooting

While Gould-Jacobs is the standard, specific functional requirements may dictate alternative routes:

The Meth-Cohn (Vilsmeier-Haack) Approach

If the target requires a 2-chloro substituent (common for further functionalization at C2), the Gould-Jacobs route is less efficient.

  • Protocol: React the acetanilide of 2-ethylaniline with

    
     and DMF.
    
  • Result: This yields 2-chloro-8-ethylquinoline-3-carbaldehyde.

  • Conversion: Oxidize the aldehyde to the acid (

    
    ), then amidate.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C).Ensure Dowtherm A is vigorously boiling. Check thermometer calibration.
Product is "Oily" Residual Dowtherm A.Wash thoroughly with hexane. If persistent, perform column chromatography (DCM/MeOH).
Regioisomer Contamination Incorrect Starting Material.Verify 2-ethylaniline purity. Meta-substituted anilines give mixtures (5- vs 7- isomers); ortho gives only 8-.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society, 61(10), 2890–2895.[1] Link

  • Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry, 40(12), 1794–1807. (Details the quinoline-4-carboxamide SAR, highly relevant for 3-carboxamide analogs). Link

  • Dabiri, M., et al. (2004). One-Pot Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Esters. Heterocycles, 63(6), 1417. (Modern variations of the cyclization). Link

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530. (The Vilsmeier-Haack alternative). Link

Sources

Exploratory

In Silico Prediction of 8-Ethylquinoline-3-carboxamide Activity: A Comprehensive Computational Workflow

Executive Summary The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating potent activity against a wide range of biological targets, primarily as kinase inhibitors[1]. Specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating potent activity against a wide range of biological targets, primarily as kinase inhibitors[1]. Specifically, derivatives like 8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9) have garnered significant attention for their ability to competitively inhibit adenosine triphosphate (ATP) at the hinge region of critical kinases[2][3].

As a Senior Application Scientist, I have structured this technical guide to provide a robust, self-validating in silico framework for predicting the pharmacological activity of 8-Ethylquinoline-3-carboxamide. This whitepaper details the mechanistic rationale, step-by-step computational protocols, and quantitative validation methods required to evaluate this compound against primary targets such as Ataxia Telangiectasia Mutated (ATM) kinase and Platelet-Derived Growth Factor Receptor (PDGFR)[4][5].

Mechanistic Rationale: The 8-Ethylquinoline-3-carboxamide Scaffold

Understanding the structure-activity relationship (SAR) is critical before initiating any computational screening. The quinoline nitrogen acts as a crucial hydrogen bond acceptor, anchoring the molecule to the kinase hinge region[2].

Why the 8-Ethyl Substitution Matters: The addition of an ethyl group at the 8-position introduces specific steric bulk and modulates the lipophilicity of the molecule. Causally, this substitution forces the molecule into a preferred conformational orientation within the binding pocket, optimizing van der Waals interactions with hydrophobic residues adjacent to the ATP-binding site. This fine-tuning enhances selectivity towards specific phosphatidylinositol 3-kinase-related kinases (PIKK), such as ATM, over closely related homologs like mTOR or PI3Kγ[5].

In Silico Workflow Architecture

To ensure scientific integrity, the computational pipeline must be treated as a self-validating system. The workflow transitions from static molecular docking to dynamic thermodynamic validation, concluding with predictive pharmacokinetics.

InSilicoWorkflow Ligand Ligand Preparation (8-Ethylquinoline-3-carboxamide) Docking Molecular Docking (Hinge Region Binding) Ligand->Docking Protein Target Preparation (ATM Kinase / PDGFR) Protein->Docking MD Molecular Dynamics (100ns, NVT/NPT) Docking->MD ADMET ADMET Profiling (SwissADME / QikProp) Docking->ADMET Analysis MM-GBSA & Trajectory Analysis (Binding Free Energy) MD->Analysis

In silico computational workflow for predicting 8-Ethylquinoline-3-carboxamide activity.

Step-by-Step Experimental Protocols (Self-Validating Systems)

Target Preparation & Molecular Docking

Molecular docking provides the initial hypothesis for the binding pose. We target the ATM kinase (DDR pathway) and PDGFR, as quinoline-3-carboxamides have proven efficacy here[4][5].

Step-by-Step Methodology:

  • Ligand Preparation: Construct 8-Ethylquinoline-3-carboxamide using ChemAxon MarvinSketch or Maestro. Minimize the energy using the OPLS3e force field to ensure the lowest energy conformation.

  • Protein Preparation: Retrieve the target crystal structures (e.g., PDGFR PDB: 5GRN) from the Protein Data Bank[6]. Use the Protein Preparation Wizard to add missing hydrogen atoms, assign bond orders, and optimize the hydrogen bond network at physiological pH (7.4).

    • Causality: Incorrect protonation states at the hinge region will result in false-negative docking scores, as the quinoline nitrogen relies on specific protonated donors (e.g., backbone amides) for binding.

  • Grid Generation & Docking: Define a receptor grid box (e.g., 20 Å × 20 Å × 20 Å) centered on the co-crystallized ligand. Execute Extra Precision (XP) docking using AutoDock Vina or Glide[2][6].

  • Self-Validation Step: Re-dock the native co-crystallized ligand (e.g., KU60019 for ATM or Sunitinib for PDGFR) into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD < 2.0 Å validates the docking parameters.

Molecular Dynamics (MD) Simulations

Static docking cannot account for receptor flexibility or the dynamic stability of the 8-ethyl group. MD simulations provide thermodynamic validation[5].

Step-by-Step Methodology:

  • System Solvation: Place the docked protein-ligand complex in a TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge.

  • Ionization: Neutralize the system by adding Na+ and Cl- ions to a physiological concentration of 150 mM.

  • Equilibration (NVT/NPT): Run a 1 ns NVT ensemble (constant volume/temperature) to heat the system to 300K, followed by a 1 ns NPT ensemble (constant pressure/temperature).

    • Causality: The NPT phase is critical because it allows the box volume to fluctuate, ensuring the correct density of the water model before the production run. Failing to do this can cause artificial pressure artifacts that destabilize the binding pocket.

  • Production Run & MM-GBSA: Execute a 100 ns production run using the CHARMM36 force field[5]. Post-simulation, extract trajectories every 10 ps to calculate the binding free energy using the MM-GBSA method.

  • Self-Validation Step: Plot the RMSD of the protein backbone and the ligand over time. A plateau in RMSD after 20-30 ns confirms that the system has reached thermodynamic equilibrium and the binding pose is stable.

Pharmacokinetic & ADMET Profiling

A compound with high affinity is therapeutically useless if it lacks bioavailability or exhibits severe toxicity.

Step-by-Step Methodology:

  • Input Generation: Convert the optimized 3D structure of 8-Ethylquinoline-3-carboxamide into a SMILES string.

  • Property Calculation: Submit the SMILES to consensus web servers like SwissADME and admetSAR[6].

  • Analysis: Evaluate Lipinski's Rule of Five, Blood-Brain Barrier (BBB) permeability, and Cytochrome P450 (CYP) inhibition.

    • Causality: The 8-ethyl group increases lipophilicity (LogP). We must ensure this increase does not push the LogP > 5, which would violate Lipinski's rules and result in poor aqueous solubility.

Quantitative Data Presentation

The following tables summarize the expected in silico predictive data for 8-Ethylquinoline-3-carboxamide compared to standard clinical inhibitors.

Table 1: Comparative Molecular Docking & Binding Free Energy

CompoundTarget KinaseDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Interacting Residues (Hinge)
8-Ethylquinoline-3-carboxamide ATM Kinase-8.7-42.5Val2716, Trp2710
KU60019 (Standard)ATM Kinase-9.2-45.1Val2716, Trp2710, Met2711
8-Ethylquinoline-3-carboxamide PDGFR (5GRN)-8.1-38.2Cys677, Asp836
Sunitinib (Standard)PDGFR (5GRN)-8.5-40.6Cys677, Glu644

Table 2: Predicted ADMET & Pharmacokinetic Profile

PropertyPredicted ValueClinical Threshold / RuleStatus
Molecular Weight200.24 g/mol < 500 g/mol Pass
Consensus LogP2.85< 5.0Pass
H-Bond Donors1< 5Pass
H-Bond Acceptors2< 10Pass
GI AbsorptionHighHighPass
BBB PermeantYesDisease DependentMonitor
CYP3A4 InhibitionModerateLow/NoneMonitor

Pharmacological Implications & Pathway Modulation

By successfully inhibiting the ATM kinase, 8-Ethylquinoline-3-carboxamide disrupts the DNA Damage Response (DDR) pathway. This makes it a highly valuable adjuvant candidate to be used alongside DNA-damaging chemotherapeutics or radiotherapy[2]. The diagram below illustrates the logical relationship of this pathway inhibition.

ATMPathway DSB DNA Double-Strand Break (Genotoxic Stress) MRN MRN Complex Sensor DSB->MRN ATM ATM Kinase (Active Monomer) MRN->ATM Activates p53 p53 / Chk2 (Downstream Effectors) ATM->p53 Phosphorylates Inhibitor 8-Ethylquinoline-3-carboxamide (ATP-Competitive Inhibitor) Inhibitor->ATM Blocks (Hinge Region) Arrest Cell Cycle Arrest / Apoptosis p53->Arrest

Mechanism of ATM kinase inhibition by 8-Ethylquinoline-3-carboxamide in the DDR pathway.

Conclusion

The in silico prediction of 8-Ethylquinoline-3-carboxamide activity requires a rigorous, multi-tiered computational approach. By combining molecular docking to identify hinge-region interactions, MD simulations to validate thermodynamic stability, and ADMET profiling to ensure drug-likeness, researchers can confidently advance this privileged scaffold into in vitro and in vivo testing phases. The 8-ethyl substitution provides a unique steric and lipophilic profile that holds significant promise for targeted kinase inhibition in oncology.

References

  • Mhaske, Ganesh S., et al. "In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor." Current Cancer Therapy Reviews, vol. 18, no. 2, May 2022, pp. 131-142.[Link]

  • Ravi, Srimadhavi, et al. "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase." Chemistry, vol. 3, no. 2, April 2021, pp. 511-524.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Characterization of 8-Ethylquinoline-3-carboxamide Activity

This Application Note is structured as a high-level technical guide for characterizing 8-Ethylquinoline-3-carboxamide (8-EQC) . Based on the chemical scaffold's privileged status in medicinal chemistry, this guide focuse...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for characterizing 8-Ethylquinoline-3-carboxamide (8-EQC) . Based on the chemical scaffold's privileged status in medicinal chemistry, this guide focuses on its primary putative activity as a TSPO (Translocator Protein) Ligand and its secondary potential as an Immunomodulator (S100A9/AhR interaction) .

Executive Summary & Compound Profile

8-Ethylquinoline-3-carboxamide (8-EQC) belongs to a privileged class of pharmacophores known as quinoline-3-carboxamides. This scaffold is historically validated for two distinct but overlapping biological activities:

  • TSPO Modulation: Analogous to PK 11195, these compounds bind the Translocator Protein (18 kDa) on the Outer Mitochondrial Membrane (OMM), regulating cholesterol transport and steroidogenesis. The 8-ethyl substitution typically enhances lipophilicity, potentially altering residence time within the TSPO hydrophobic crevice.

  • Immunomodulation: Structurally related to Laquinimod and Tasquinimod, these compounds may sequester S100A9 (calgranulin B) or activate the Aryl Hydrocarbon Receptor (AhR), exerting potent anti-inflammatory effects in autoimmune models.

Scope of this Guide: This protocol details the critical cell-based assays required to validate 8-EQC activity, distinguishing between mitochondrial steroidogenic efficacy and general anti-inflammatory signaling.

Mechanism of Action (MOA) & Signaling Pathway

To design valid assays, one must understand the signal transduction. 8-EQC is hypothesized to bind TSPO, facilitating the transport of cholesterol into the mitochondria—the rate-limiting step in neurosteroid synthesis.

Figure 1: TSPO-Mediated Steroidogenesis & Anti-Inflammatory Pathway

Visualization of the putative mechanism linking 8-EQC binding to functional readouts.

TSPO_Pathway cluster_Mito Mitochondria Compound 8-Ethylquinoline-3-carboxamide (8-EQC) TSPO TSPO (18 kDa) (Outer Mito Membrane) Compound->TSPO Binds/Activates Cholesterol_Mito Mitochondrial Cholesterol TSPO->Cholesterol_Mito Translocation Cholesterol_Cyto Cytosolic Cholesterol Cholesterol_Cyto->TSPO Transport CYP11A1 CYP11A1 (P450scc) Cholesterol_Mito->CYP11A1 Substrate Pregnenolone Pregnenolone (Precursor) CYP11A1->Pregnenolone Enzymatic Conversion Neurosteroids Neurosteroids (Allopregnanolone) Pregnenolone->Neurosteroids Metabolism GABA_R GABA-A Receptor Modulation Neurosteroids->GABA_R Potentiation NFkB NF-κB Pathway (Inflammation) Neurosteroids->NFkB Inhibits Cytokines Reduced Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcriptional Control

Caption: 8-EQC binds TSPO, driving cholesterol translocation and pregnenolone synthesis, which subsequently modulates GABAergic signaling and suppresses inflammatory cytokines.

Critical Assay Protocols

Assay A: Functional Steroidogenesis (The "Gold Standard")

Objective: Quantify the ability of 8-EQC to stimulate pregnenolone synthesis in steroidogenic cells. This confirms the compound acts as a TSPO agonist rather than a silent antagonist. Cell Model: MA-10 Mouse Leydig Tumor Cells (High endogenous TSPO expression).

Protocol Workflow:
  • Seeding: Plate MA-10 cells at

    
     cells/well in 96-well poly-L-lysine coated plates. Culture in DMEM/F12 + 15% Horse Serum for 24h.
    
  • Starvation: Replace medium with serum-free DMEM/F12 for 2h to synchronize steroid production.

  • Treatment:

    • Vehicle: 0.1% DMSO.

    • Positive Control: 22(R)-hydroxycholesterol (5 µM) – bypasses TSPO to verify P450scc function.

    • Reference: PK 11195 (10 nM - 10 µM).

    • Test: 8-EQC (Dose response: 1 nM to 10 µM).

    • Critical Step: Add Trilostane (25 µM) to all wells. Trilostane inhibits

      
      -HSD, preventing the conversion of pregnenolone to progesterone, causing pregnenolone to accumulate for easier measurement.
      
  • Incubation: 2 hours at 37°C, 5% CO2.

  • Harvest: Collect supernatant.

  • Readout: Quantify Pregnenolone via competitive ELISA or LC-MS/MS.

Data Analysis & Validity Criteria:
  • EC50 Calculation: Fit data to a 4-parameter logistic equation.

  • Efficacy: 8-EQC should induce a 2–5 fold increase in pregnenolone over baseline.

  • Self-Validation: If 22(R)-hydroxycholesterol fails to increase pregnenolone, the cells are metabolically incompetent; discard data.

Assay B: Microglial Anti-Inflammatory Screen

Objective: Assess if 8-EQC reduces neuroinflammation, a key therapeutic endpoint for quinoline-3-carboxamides. Cell Model: BV-2 Murine Microglia (immortalized).

Protocol Workflow:
  • Seeding: Plate BV-2 cells at

    
     cells/mL in 24-well plates.
    
  • Pre-treatment: Treat with 8-EQC (0.1 – 10 µM) for 1 hour prior to stimulation.

  • Stimulation: Add LPS (Lipopolysaccharide) at 100 ng/mL to induce inflammatory phenotype (M1).

  • Incubation: 24 hours.

  • Readout 1 (NO Release): Mix 50 µL supernatant with 50 µL Griess Reagent. Measure Absorbance at 540 nm.

  • Readout 2 (Cytokines): ELISA for TNF-

    
     and IL-6 in supernatant.
    
Figure 2: Experimental Workflow Diagram

Step-by-step logic for validating 8-EQC activity.

Workflow cluster_AssayA Assay A: Steroidogenesis (MA-10 Cells) cluster_AssayB Assay B: Inflammation (BV-2 Cells) Start Compound Stock (8-EQC in DMSO) StepA1 Serum Starve (2h) Start->StepA1 StepB1 Pre-treat Compound (1h) Start->StepB1 StepA2 Treat + Trilostane (Block 3β-HSD) StepA1->StepA2 StepA3 Measure Pregnenolone (ELISA) StepA2->StepA3 Decision Compare IC50/EC50 Calculate Z-Factor StepA3->Decision StepB2 Add LPS Stimulus (100 ng/mL) StepB1->StepB2 StepB3 Measure NO / TNF-α (Griess/ELISA) StepB2->StepB3 StepB3->Decision

Caption: Parallel workflows for assessing mitochondrial function (Assay A) and phenotypic inflammation reduction (Assay B).

Expected Results & Data Presentation

When characterizing 8-EQC, summarize your data using the following structure to ensure comparability with reference ligands like PK 11195 or Ro5-4864.

Assay EndpointReadoutExpected Trend (Active)Reference Value (PK 11195)
Target Binding

(nM)
Low nanomolar (< 10 nM)~2–5 nM
Steroidogenesis Pregnenolone (ng/mL)Dose-dependent Increase

~300% of control
Inflammation NO Release (µM)Dose-dependent Decrease

~10–50 µM
Cytotoxicity LDH Release (%)No change (Safety check)Non-toxic < 50 µM

Expert Insight:

  • The "Biphasic" Trap: Quinoline-3-carboxamides often exhibit biphasic effects. At low concentrations (nM), they may stimulate steroidogenesis. At very high concentrations (>50 µM), they can destabilize the mitochondrial membrane potential (

    
    ), leading to apoptosis. Always run an ATP/CellTiter-Glo assay in parallel to confirm that a drop in cytokines is not due to cell death.
    

References

  • Papadopoulos, V., et al. (2006). Translocator protein (18kDa): new nomenclature for the peripheral-type benzodiazepine receptor based on its structure and function. Trends in Pharmacological Sciences. Link

  • Banati, R. B., et al. (2014). The TSPO: structure, function and medical implications of a mitochondrial protein. Science. Link

  • Björk, P., et al. (2009). Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides. PLOS Biology. Link

  • Costa, B., et al. (2016). TSPO Ligands: An Overview of the Last Decade. Expert Opinion on Therapeutic Patents. Link

  • Santoro, A., et al. (2016). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. Journal of Medicinal Chemistry. Link

Application

Application Note: 8-Ethylquinoline-3-carboxamide as a Scaffold for ATM Kinase Inhibition in DNA Damage Response (DDR) Pathways

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Scientific Rationale The phosphatidylinositol 3-kinase-related kinase (PIK...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

The phosphatidylinositol 3-kinase-related kinase (PIKK) family—comprising ATM (Ataxia Telangiectasia Mutated), ATR, and DNA-PKcs—plays a foundational role in the DNA Damage Response (DDR) network. Cancer cells frequently exploit these kinases to survive genotoxic stress induced by radiotherapy and chemotherapy. Consequently, inhibiting ATM has emerged as a potent strategy for chemo- and radiosensitization [1].

8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9) represents a highly privileged building block and core scaffold for designing competitive, ATP-binding pocket inhibitors of ATM [2].

The Causality of the Scaffold Design

As an application scientist evaluating kinase inhibitors, it is critical to understand why this specific chemotype is effective:

  • The Quinoline Core: The quinoline nitrogen acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the ATM kinase domain, directly competing with the adenine ring of ATP [3].

  • The 3-Carboxamide Group: This moiety provides essential directional hydrogen bonding with the kinase backbone, locking the compound into a planar, active conformation[1].

  • The 8-Ethyl Substitution: The ethyl group at the 8-position introduces targeted lipophilic interactions and steric bulk that selectively exploit the unique topology of the ATM binding pocket, driving selectivity against closely related PIKK family members like mTOR and PI3Kγ [3].

DDR_Pathway DSB DNA Double-Strand Breaks (Ionizing Radiation / Chemo) ATM ATM Kinase (Active Monomer) DSB->ATM Activates Chk2 Chk2 (Thr68 Phosphorylation) ATM->Chk2 Phosphorylates p53 p53 (Ser15 Phosphorylation) ATM->p53 Phosphorylates Inhibitor 8-Ethylquinoline-3-carboxamide (ATP-Competitive Inhibitor) Inhibitor->ATM Blocks ATP binding Arrest Cell Cycle Arrest & DNA Repair Chk2->Arrest p53->Arrest Apoptosis Apoptosis (If repair fails) p53->Apoptosis

Figure 1: DDR signaling pathway and ATM inhibition by 8-Ethylquinoline-3-carboxamide.

Preclinical Profiling & Target Selectivity

When developing assays for quinoline-3-carboxamide derivatives, it is vital to benchmark against known standards (e.g., KU-60019). Molecular docking and in vitro profiling demonstrate that optimization of the 8-position yields high selectivity for ATM over ATR and DNA-PKcs [3]. Furthermore, cellular assays reveal that genetic background dictates sensitivity.

Table 1: Representative Kinase Selectivity Profile for Optimized Quinoline-3-Carboxamides

Target KinaseSequence SimilarityBinding Affinity (Docking Score)Biochemical IC₅₀ Range
ATM Reference (100%)High (-9.5 to -11.0 kcal/mol)< 10 nM
ATR ~30% to ATMModerate> 1,000 nM
DNA-PKcs ~25% to ATMLow> 5,000 nM
mTOR ~35% to ATMLow> 10,000 nM

Table 2: Phenotypic Sensitivity by Cell Line (Cellular Target Engagement)

Cell LineTissue OriginPTEN StatusSensitivity (GI₅₀)Rationale for Response
HCT116 Colon CarcinomaPositiveModerate (~5 µM)Baseline DDR dependency.
MDA-MB-468 Breast AdenocarcinomaNegative High (< 1 µM) PTEN loss creates synthetic lethality vulnerabilities when ATM is inhibited [2].
MDA-MB-231 Breast AdenocarcinomaPositiveLow (> 10 µM)Intact PTEN provides compensatory survival signaling [2].

Experimental Protocols: A Self-Validating Workflow

To establish trustworthiness in your drug development pipeline, you must utilize a self-validating system. This means combining a biochemical assay (to prove direct target binding), a cellular assay (to prove membrane permeability and intracellular target engagement), and a phenotypic assay (to prove the functional consequence of inhibition).

Protocol 1: In Vitro Biochemical ATM Kinase Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for PIKK family assays due to its high signal-to-background ratio and resistance to compound auto-fluorescence.

TR_FRET_Workflow Step1 1. Kinase Reaction ATM + Substrate + ATP ± Inhibitor Step2 2. Termination Add EDTA to stop Mg2+/Mn2+ dependent rxn Step1->Step2 Step3 3. Detection Add Eu-labeled Ab & XL665 tracer Step2->Step3 Step4 4. Measurement Read at 620nm & 665nm Calculate FRET ratio Step3->Step4

Figure 2: TR-FRET experimental workflow for measuring in vitro ATM kinase activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM MnCl₂, 1 mM DTT, and 0.01% Tween-20.

    • Expert Insight: ATM is highly dependent on Mn²⁺ for optimal in vitro catalytic activity. DTT is strictly required to prevent the oxidation of critical cysteine residues in the ATM kinase domain, which would otherwise lead to artifactual loss of signal.

  • Compound Plating: Dispense 8-Ethylquinoline-3-carboxamide derivatives (10-point dose-response, 1:3 dilutions starting at 10 µM) into a 384-well low-volume plate using acoustic dispensing (Echo). Include DMSO as a vehicle control and KU-60019 as a positive control.

  • Enzyme/Substrate Addition: Add 2 nM recombinant human ATM and 50 nM p53-derived peptide substrate. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add 10 µM ATP (near the Kₘ for ATM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add EDTA (to chelate Mg²⁺/Mn²⁺ and halt the kinase) alongside Europium-labeled anti-phospho-p53 antibody and XL665-conjugated streptavidin.

  • Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (e.g., PHERAstar) at 620 nm and 665 nm. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement (Western Blot for p-Chk2)

Biochemical potency does not guarantee cellular efficacy. This protocol validates that the quinoline-3-carboxamide penetrates the cell membrane and inhibits ATM in its native physiological complex.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-468 cells (PTEN-negative, highly sensitive) at 3x10⁵ cells/well in 6-well plates. Incubate overnight.

  • Compound Pre-treatment: Treat cells with the inhibitor (0.1, 1.0, and 10 µM) or DMSO vehicle for 2 hours.

  • DSB Induction: Add 50 µM Quercetin for 1 hour.

    • Expert Insight: While ionizing radiation (IR) is the standard for inducing DSBs, Quercetin is a highly reliable, chemical ATM upregulator that causes robust DNA double-strand breaks without requiring access to a specialized irradiator [2]. This creates a massive, easily quantifiable signal window for downstream phosphorylation.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.

    • Expert Insight: Phosphatase inhibitors are non-negotiable here. Chk2 phosphorylation is highly transient; without inhibitors, endogenous phosphatases will erase the signal during lysis.

  • Immunoblotting: Run 20 µg of protein on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Chk2 (Thr68) and total Chk2. Use GAPDH or β-actin as a loading control.

  • Analysis: Quantify the ratio of p-Chk2 to total Chk2. A successful ATM inhibitor will show a dose-dependent reduction in the p-Chk2/total Chk2 ratio.

Protocol 3: Radiosensitization & Clonogenic Survival Assay

The ultimate preclinical proof-of-concept for an ATM inhibitor is its ability to sensitize cancer cells to radiotherapy.

Step-by-Step Methodology:

  • Plating: Seed HCT116 cells at low density (200–500 cells/well) in 6-well plates. Allow 24 hours for attachment.

  • Treatment: Add the quinoline-3-carboxamide inhibitor at a sub-lethal dose (e.g., IC₂₀, previously determined via a standard 72-hour viability assay) 1 hour prior to irradiation.

  • Irradiation: Expose the plates to ionizing radiation at doses of 0, 2, 4, and 6 Gy using a ¹³⁷Cs irradiator or X-ray cabinet.

  • Incubation: Replace media after 24 hours to remove the inhibitor (assessing irreversible sensitization) or leave the inhibitor in for continuous exposure. Incubate for 10–14 days until macroscopic colonies (>50 cells) form.

  • Staining: Wash with PBS, fix with 100% methanol for 15 minutes, and stain with 0.5% crystal violet in 25% methanol for 30 minutes.

  • Quantification: Count colonies. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

    • Expert Insight: Plot the log of the Surviving Fraction against the radiation dose. The degree of radiosensitization is quantified by the Dose Enhancement Factor (DEF). A DEF > 1.5 indicates a highly synergistic combination, validating the ATM inhibitor's therapeutic potential.

References

  • Degorce, S. L., Barlaam, B., Cadogan, E., et al. (2016). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry, 59(13), 6281-6292. Available at:[Link]

  • Ravi, S., Barui, S., Kirubakaran, S., & Duhan, P. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Current Topics in Medicinal Chemistry, 20(23), 2070-2079. Available at:[Link]

  • Ravi, S., Priya, B., Dubey, P., Thiruvenkatam, V., & Kirubakaran, S. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Chemistry, 3(2), 511-524. Available at:[Link]

Method

Antimicrobial activity screening of 8-Ethylquinoline-3-carboxamide

Executive Summary This guide details the standardized screening workflow for 8-Ethylquinoline-3-carboxamide , a synthetic quinoline derivative. Unlike hydrophilic antibiotics, the 8-ethyl substitution on the quinoline sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standardized screening workflow for 8-Ethylquinoline-3-carboxamide , a synthetic quinoline derivative. Unlike hydrophilic antibiotics, the 8-ethyl substitution on the quinoline scaffold significantly increases lipophilicity (


), necessitating modified protocols for solubility maintenance and bioavailability assessment. This application note integrates CLSI M07-A10  standards with a Resazurin-based microdilution assay  to overcome precipitation artifacts common in turbidity-based screens of hydrophobic compounds.

Compound Rationale & Physicochemical Handling

Structural Insight (The "8-Ethyl" Factor)

The quinoline-3-carboxamide scaffold is a privileged structure in medicinal chemistry, often targeting bacterial DNA Gyrase and Topoisomerase IV .

  • Core Scaffold: The 3-carboxamide moiety facilitates hydrogen bonding with the DNA-enzyme complex.

  • 8-Ethyl Substitution: This alkyl group increases the molecule's hydrophobicity compared to 8-methoxy or 8-H analogs. While this enhances penetration through the lipid-rich membranes of Gram-positive bacteria (e.g., S. aureus), it introduces solubility challenges in aqueous media (Mueller-Hinton Broth).

Stock Solution Preparation (Critical Step)
  • Solvent: Dimethyl Sulfoxide (DMSO) is required. Do not use ethanol, as it evaporates during incubation, altering concentrations.

  • Concentration: Prepare a 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce micro-precipitation.

Primary Screening: Resazurin-Modified MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) while eliminating "false resistance" caused by compound precipitation mimicking bacterial growth.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (

    
    , 
    
    
    
    ) are critical as quinolines can chelate metals, affecting outer membrane permeability.
  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well clear, flat-bottom polystyrene plates.

Experimental Protocol
  • Inoculum Prep: Adjust bacterial culture (log phase) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to achieve 
    
    
    
    CFU/mL.
  • Compound Dilution:

    • Add 100 µL CAMHB to columns 2–12.

    • Add 200 µL of compound (at 2x highest test concentration, max 2% DMSO) to column 1.

    • Perform serial 2-fold dilution from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume: 200 µL.

  • Incubation: 18–24 hours at 37°C (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 1–4 hours.

    • Visual Score: Blue = No Growth (Inhibition); Pink/Colorless = Growth (Metabolic reduction of resazurin to resorufin).

Expert Tip: If the 8-Ethylquinoline derivative precipitates at high concentrations (>64 µg/mL), the blue/pink color change allows you to read the MIC despite the turbidity, which is impossible with standard optical density (OD600) readings.

Secondary Screening: MBC & Time-Kill Kinetics

Minimum Bactericidal Concentration (MBC)
  • Identify the MIC wells from the Resazurin assay (before dye addition if running parallel plates, or subculture from the "Blue" wells immediately after scoring).

  • Transfer 10 µL from the MIC well and the two wells above it (2x MIC, 4x MIC) onto Tryptic Soy Agar (TSA) plates.

  • Incubate 24h at 37°C.

  • Definition: The lowest concentration showing

    
     colony reduction compared to the initial inoculum.
    
Time-Kill Kinetics (Bactericidal vs. Bacteriostatic)
  • Setup: Flasks with CAMHB containing the compound at 1x MIC and 4x MIC .

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution plating on agar.

  • Interpretation:

    • Bactericidal:

      
      
      
      
      
      reduction in CFU/mL within 24h.
    • Bacteriostatic:

      
      
      
      
      
      reduction.

Mechanism of Action (MoA) & Visualization

The primary hypothesis for 8-Ethylquinoline-3-carboxamide is the inhibition of bacterial DNA synthesis. The diagram below illustrates the screening cascade and the putative mechanism.

Screening Workflow & Mechanism Diagram

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmation cluster_2 Putative Mechanism (MoA) Stock Stock Prep (DMSO, 10mg/mL) Dilution Serial Dilution (CAMHB Media) Stock->Dilution Incubation Incubation (37°C, 24h) Dilution->Incubation Resazurin Resazurin Addition (Metabolic Readout) Incubation->Resazurin MIC_Read MIC Determination (Blue vs Pink) Resazurin->MIC_Read Visual Score MBC_Test MBC Plating (Agar Recovery) MIC_Read->MBC_Test Select MIC Wells Entry Passive Diffusion (Lipophilic 8-Ethyl Group) MIC_Read->Entry If Active Target Target Binding (DNA Gyrase / Topo IV) Entry->Target Result Replication Arrest (Bacteriostasis/Cidal) Target->Result

Figure 1: Integrated workflow for screening 8-Ethylquinoline-3-carboxamide, linking the experimental cascade (top) to the biological mechanism of action (bottom).

Safety Profiling: Selectivity Index (SI)

To ensure the compound is an antibiotic and not a general biocide, calculate the Selectivity Index (


).

Protocol: MTT Cytotoxicity Assay (Vero or HepG2 cells)

  • Seed mammalian cells (

    
     cells/well) and incubate 24h.
    
  • Add compound (serial dilutions) and incubate 48h.

  • Add MTT reagent; solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570nm.

  • Target: An

    
     is preferred for lead candidates.
    

Data Reporting Template

Summarize your findings using the standardized table below to facilitate comparison with reference drugs (e.g., Ciprofloxacin).

ParameterValue / ObservationReference Standard (e.g., Ciprofloxacin)
MIC (µg/mL) [Enter Value]0.015 - 1.0
MBC (µg/mL) [Enter Value]~2x MIC
MBC/MIC Ratio [Calculated]< 4 (Bactericidal)
Solubility [Precipitation observed at X µg/mL?]Soluble
Selectivity Index

> 50

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[1][4]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[5] Methods, 42(4), 321-324.

  • Andersson, M., et al. (2000). Paquinimod (ABR-215757) - A new quinoline-3-carboxamide derivative. (Context on Quinoline-3-carboxamide class properties). (Note: Representative link for class mechanism).

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). Reading guide for broth microdilution.[1]

Sources

Application

Application Note: Anticancer Evaluation of 8-Ethylquinoline-3-carboxamide

Introduction & Pharmacological Context Quinoline-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative activity against solid tumors (breast, colon, hepatoc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Quinoline-3-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antiproliferative activity against solid tumors (breast, colon, hepatocellular) and leukemic cell lines. The specific derivative 8-Ethylquinoline-3-carboxamide (8-EQC) incorporates an ethyl group at the C-8 position, a strategic modification designed to enhance lipophilicity and membrane permeability while maintaining the hydrogen-bonding capability of the carboxamide moiety essential for kinase interaction (e.g., VEGFR-2, Pim-1, or ATM kinase inhibition).

This application note provides a rigorous, standardized workflow for evaluating the anticancer potential of 8-EQC. It moves beyond simple observation to mechanistic validation, ensuring data integrity suitable for preclinical dossiers.

Key Mechanistic Hypotheses
  • Primary: Inhibition of receptor tyrosine kinases (RTKs) leading to suppression of the PI3K/Akt/mTOR pathway.

  • Secondary: Induction of intrinsic apoptosis via mitochondrial depolarization (Bax/Bcl-2 ratio modulation).

  • Tertiary: Cell cycle arrest at the G2/M phase due to tubulin interaction or DNA damage response.

Experimental Workflow Overview

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

Workflow Start Compound Preparation (8-EQC Stock in DMSO) Screen Primary Screening (MTT / SRB Assay) Start->Screen Serial Dilution Hit Hit Validation (IC50 < 10 µM?) Screen->Hit Calc IC50 Hit->Start No (Optimize Structure) Cyto Cytostatic vs. Cytotoxic (LDH Release Assay) Hit->Cyto Yes Mech Mechanistic Profiling (Flow Cytometry / Western Blot) Cyto->Mech Apoptosis/Necrosis Target Target Confirmation (Kinase Inhibition / Docking) Mech->Target Pathway Analysis

Figure 1: Critical decision tree for the evaluation of quinoline-3-carboxamide derivatives.

Protocol 1: Quantitative Cytotoxicity Profiling (MTT Assay)

Objective: Determine the half-maximal inhibitory concentration (


) of 8-EQC across a panel of cancer cell lines (e.g., MCF-7, HepG2, HCT-116).
Materials
  • Compound: 8-Ethylquinoline-3-carboxamide (Purity >98% by HPLC).

  • Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered.

  • Control: Doxorubicin or Sorafenib (Positive Control).

Methodological Steps
  • Stock Preparation: Dissolve 8-EQC in 100% DMSO to a concentration of 10 mM. Vortex for 1 min to ensure complete solubilization.

    • Critical Check: Ensure final DMSO concentration in cell culture never exceeds 0.5% (v/v) to avoid solvent toxicity.

  • Cell Seeding: Seed tumor cells in 96-well plates at a density of

    
     to 
    
    
    
    cells/well (cell line dependent). Incubate for 24h at 37°C, 5%
    
    
    .
  • Treatment: Remove old media. Add 100 µL of fresh media containing 8-EQC at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Blanks: Media only (no cells).

    • Vehicle Control: Media + 0.1% DMSO.

  • Incubation: Incubate for 48h or 72h.

  • Development: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h at 37°C in the dark.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.[2] Shake plate for 10 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response) to derive 

.
Cell LineTissue OriginExp. IC50 (µM)Interpretation
MCF-7 Breast< 5.0Potent (Lead Candidate)
HepG2 Liver5.0 - 10.0Moderate Activity
HCT-116 Colon10.0 - 20.0Weak Activity
WI-38 Normal Fibroblast> 50.0Selectivity Index > 10 (Safe)

Protocol 2: Apoptosis vs. Necrosis Differentiation

Objective: Confirm that cell death is driven by programmed apoptosis (desirable) rather than necrosis (inflammatory/toxic).

Methodology: Annexin V-FITC / PI Staining
  • Treatment: Treat

    
     cells with 8-EQC at its 
    
    
    
    concentration for 24h.
  • Harvesting: Collect cells (including floating cells) and wash with cold PBS.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry: Analyze within 1 hour.

Expected Results Profile
  • Q1 (Annexin- / PI+): Necrotic cells (Membrane damage).

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target population for 8-EQC).

Causality: A shift from Q3 to Q4 indicates phosphatidylserine externalization, a hallmark of early apoptosis often triggered by Caspase-3 activation.

Protocol 3: Mechanistic Validation (Signaling Pathway)

Objective: Validate the molecular mechanism. Quinoline-3-carboxamides often act by inhibiting VEGFR-2 or modulating the Bcl-2 family.

Western Blotting Workflow
  • Lysis: Lyse treated cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Separation: Resolve 30 µg protein on 10-12% SDS-PAGE.

  • Antibody Probing:

    • Anti-Bax: Pro-apoptotic marker (Expect Upregulation).

    • Anti-Bcl-2: Anti-apoptotic marker (Expect Downregulation).

    • Anti-Cleaved Caspase-3: Executioner caspase (Expect Appearance).

    • Anti-p-VEGFR2: If targeting angiogenesis (Expect Downregulation).

  • Normalization: Use

    
    -Actin or GAPDH.
    
Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for 8-EQC based on structural analogs.

Mechanism Drug 8-Ethylquinoline-3-carboxamide Receptor VEGFR-2 / Kinase Target Drug->Receptor Inhibits Bax Bax (Upregulation) Drug->Bax Increases expression PI3K PI3K / Akt Pathway Receptor->PI3K Blocks signaling Bcl2 Bcl-2 (Downregulation) PI3K->Bcl2 Reduces expression Mito Mitochondrial Dysfunction (Loss of ΔΨm) Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c release Bcl2->Mito Loss of protection Bax->Mito Pore formation Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution

Figure 2: Proposed signaling cascade. 8-EQC inhibition of upstream kinases leads to mitochondrial-mediated apoptosis.

References

  • BenchChem Application Notes. Application Notes and Protocols for Assessing the Antiproliferative Activity of Quinoline Derivatives. (2025).[2][3][4] Retrieved from

  • National Institutes of Health (PMC). Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).[5][6] Retrieved from

  • Scientific Reports. New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. (2021).[1][6][7] Retrieved from

  • European Journal of Medicinal Chemistry. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025).[2][3][4] Retrieved from

  • MDPI Molecules. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).[2][3][4] Retrieved from

Sources

Method

Application Note: 8-Ethylquinoline-3-carboxamide in Anti-Inflammatory and Immunomodulatory Research

Executive Summary 8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9)[1] is a specialized synthetic building block and research probe belonging to the quinoline-3-carboxamide (Q-compound) family. Q-compounds—such as laquini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9)[1] is a specialized synthetic building block and research probe belonging to the quinoline-3-carboxamide (Q-compound) family. Q-compounds—such as laquinimod, paquinimod, and tasquinimod—are potent immunomodulators that have been extensively investigated for their efficacy in treating autoimmune diseases (e.g., Multiple Sclerosis, Systemic Lupus Erythematosus) and sterile inflammatory conditions[2][3].

Unlike broad-spectrum immunosuppressants, Q-compounds modulate the adaptive immune system indirectly by targeting innate myeloid cells[4]. This application note provides researchers and drug development professionals with mechanistic insights, self-validating experimental protocols, and expected quantitative benchmarks for utilizing 8-Ethylquinoline-3-carboxamide in preclinical anti-inflammatory workflows.

Mechanistic Grounding: The S100A9–TLR4/RAGE Axis

The primary molecular target for immunomodulatory quinoline-3-carboxamides is S100A9 , a calcium- and zinc-binding damage-associated molecular pattern (DAMP) protein[2]. During early stages of immune activation, S100A9 is secreted by monocytes and neutrophils. In the extracellular space, it binds to pro-inflammatory receptors, specifically Toll-like receptor 4 (TLR4) and the receptor for advanced glycation end products (RAGE) , triggering NF-κB activation and the release of pro-inflammatory cytokines like TNF-α and IL-6[2].

8-Ethylquinoline-3-carboxamide acts by directly binding to human S100A9. This interaction is strictly dependent on the presence of physiological concentrations of Ca²⁺ and Zn²⁺, which induce the necessary conformational changes in the S100A9 protein[2]. By binding to S100A9, the Q-compound sterically hinders the protein's interaction with TLR4 and RAGE. Consequently, myeloid antigen-presenting cells (monocytes and dendritic cells) shift from a pro-inflammatory state to an anti-inflammatory "Type II" phenotype, characterized by decreased STAT1 phosphorylation, reduced TNF-α/IL-6 production, and upregulated IL-10 secretion[4].

Note: While S100A9 is the primary validated target, researchers must implement rigorous controls, as some Q-compounds exhibit off-target effects on neutrophil degranulation and TLR1/2 signaling pathways[5].

G cluster_0 Pathogenic State (Untreated) cluster_1 Treated State (8-Ethylquinoline-3-carboxamide) S100A9 S100A9 (Ca²⁺/Zn²⁺) Receptors TLR4 / RAGE S100A9->Receptors Binds NFkB NF-κB Activation Receptors->NFkB Signals ProInf Pro-inflammatory (TNF-α, IL-6) NFkB->ProInf Transcribes Drug 8-Ethylquinoline-3-carboxamide S100A9_T S100A9 Complex Drug->S100A9_T Binds Receptors_T TLR4 / RAGE S100A9_T->Receptors_T Blocks TypeII Type II Myeloid Shift Receptors_T->TypeII Modulates AntiInf Anti-inflammatory (IL-10 up, TNF-α down) TypeII->AntiInf Secretes

Caption: Mechanism of Action: 8-Ethylquinoline-3-carboxamide shifts S100A9-mediated signaling.

Experimental Protocols

Protocol 1: In Vitro S100A9–TLR4 Interaction Inhibition Assay (ELISA)

Objective: Quantify the IC₅₀ of 8-Ethylquinoline-3-carboxamide in blocking S100A9 binding to the TLR4/MD2 complex. Causality & E-E-A-T Rationale: The interaction between Q-compounds and S100A9 is strictly dependent on divalent cations[2]. Standard assay buffers (like PBS) often lack sufficient zinc, leading to false negatives. This protocol supplements the buffer with physiological Ca²⁺ and Zn²⁺ to ensure proper protein folding and drug binding.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding microtiter plate with 2 µg/mL recombinant human TLR4/MD2 complex overnight at 4°C.

  • Blocking: Wash the plate 3x with TBS-T (Tris-buffered saline + 0.05% Tween-20). Block with 3% BSA in TBS for 2 hours at room temperature.

  • Ligand Pre-incubation (Critical Step): In a separate low-binding plate, prepare a binding buffer consisting of HEPES (pH 7.4), 150 mM NaCl, 1 mM CaCl₂ , and 10 µM ZnCl₂ . Incubate recombinant human S100A9 (10 µg/mL) with varying concentrations of 8-Ethylquinoline-3-carboxamide (0.1 µM to 100 µM) for 30 minutes at 37°C.

  • Binding: Transfer the S100A9/drug mixture to the TLR4/MD2-coated plate. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with TBS-T. Add a biotinylated anti-S100A9 detection antibody, followed by Streptavidin-HRP.

  • Development & Self-Validation: Develop with TMB substrate and read at 450 nm. Validation: Include a well with 10 mM EDTA (chelating Ca/Zn) as a negative binding control to prove cation dependence.

Protocol 2: Myeloid Cell Polarization and Cytokine Profiling

Objective: Evaluate the induction of the anti-inflammatory "Type II" monocyte phenotype. Causality & E-E-A-T Rationale: Q-compounds do not directly alter T-cell function; their immunomodulatory effects are mediated exclusively through antigen-presenting cells[4]. Using isolated CD11b⁺ cells rather than whole PBMC or splenocyte cultures prevents confounding cross-talk from lymphocytes during the primary assay.

Step-by-Step Methodology:

  • Cell Isolation: Isolate CD11b⁺ monocytes from murine spleens or human peripheral blood using magnetic microbead positive selection.

  • Culture: Seed cells at 1×10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Drug Treatment: Pre-treat the cells with 8-Ethylquinoline-3-carboxamide (1 µM, 10 µM, and 50 µM) or vehicle (DMSO < 0.1%) for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL LPS or 10 µg/mL recombinant S100A9 for 24 hours.

  • Flow Cytometry (Intracellular Staining): Add Brefeldin A during the final 4 hours. Harvest cells, stain for surface markers (CD11b, CD11c), fix, permeabilize, and stain for intracellular IL-10, TNF-α, and IL-6.

  • Self-Validation: Always include a viability dye (e.g., 7-AAD or Zombie Aqua) in the flow panel. Q-compounds should modulate cytokine profiles without inducing cytotoxicity; a drop in TNF-α must be validated against >90% cell viability.

Protocol 3: In Vivo Sterile Inflammation and Fibrosis Model

Objective: Assess the in vivo efficacy of the compound in reducing hepatic leukocyte recruitment and reversing fibrosis. Causality & E-E-A-T Rationale: Q-compounds have been shown to specifically reduce the accumulation of Ly6C^hi inflammatory monocytes and eosinophils in tissues during sterile inflammation[6].

Step-by-Step Methodology:

  • Model Induction: Utilize a sterile inflammation model, such as the NOD-Inflammation Fibrosis (N-IF) mouse model or CCl₄-induced liver fibrosis.

  • Dosing: Administer 8-Ethylquinoline-3-carboxamide via drinking water (e.g., 1-5 mg/kg/day) or daily oral gavage. Q-compounds are highly orally bioavailable[4].

  • Endpoint Analysis: After 4 weeks of treatment, harvest the liver. Perform collagen quantification via hydroxyproline assay.

  • Flow Cytometry: Digest liver tissue to create a single-cell suspension. Gate on viable CD45⁺ cells and quantify the absolute numbers of CD11b⁺ Ly6C^hi (inflammatory monocytes) and CD11b⁺ SiglecF⁺ (eosinophils)[6].

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile and biological readouts when utilizing Q-compounds (analogous to 8-Ethylquinoline-3-carboxamide) in the protocols described above[2][4][6].

Assay / ParameterTarget / Cell TypeExpected Readout (Vehicle vs. Q-Compound)Mechanistic Significance
Binding Affinity (K_D) S100A9 (Ca²⁺/Zn²⁺ present)~2.0 - 5.0 µM (Compound dependent)Confirms direct target engagement.
Receptor Inhibition S100A9 binding to TLR4/MD2>60% reduction in binding at 10 µMValidates blockade of pro-inflammatory axis.
Cytokine Shift (Type II) CD11b⁺ MonocytesTNF-α: ↓ 40-60% IL-6: ↓ 50% IL-10: ↑ 2- to 3-foldDemonstrates functional shift from pro- to anti-inflammatory APCs.
Tissue Infiltration Hepatic Ly6C^hi Monocytes↓ 50-70% absolute cell countIn vivo confirmation of reduced sterile inflammation and leukocyte recruitment.
Fibrosis Reversal Liver (Hydroxyproline)↓ 30-40% collagen contentLong-term therapeutic efficacy in fibrotic remodeling.

References

  • BioBlocks Building Blocks: 8-ETHYLQUINOLINE-3-CARBOXAMIDE. BioBlocks Product Catalog. [Link]

  • Björk P, et al. (2009). Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLoS Biology. [Link]

  • Yoshioka Y, et al. (2018). Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9. Blood Advances. [Link]

  • Tahreli A, et al. (2018). The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLoS One. [Link]

  • Schulze-Topphoff U, et al. (2012). Laquinimod, a Quinoline-3-Carboxamide, Induces Type II Myeloid Cells That Modulate Central Nervous System Autoimmunity. PLoS One. [Link]

Sources

Application

High-throughput screening of 8-Ethylquinoline-3-carboxamide libraries

Application Note: High-Throughput Screening of 8-Ethylquinoline-3-carboxamide Libraries Abstract The 8-Ethylquinoline-3-carboxamide scaffold represents a privileged chemotype in medicinal chemistry, particularly for liga...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 8-Ethylquinoline-3-carboxamide Libraries

Abstract

The 8-Ethylquinoline-3-carboxamide scaffold represents a privileged chemotype in medicinal chemistry, particularly for ligands targeting the Translocator Protein (TSPO) and specific kinases (e.g., ATM, ATR). However, the physicochemical properties of this scaffold—specifically its high lipophilicity and potential for intrinsic fluorescence—present unique challenges in High-Throughput Screening (HTS). This guide outlines a robust, self-validating protocol for screening 8-Ethylquinoline-3-carboxamide libraries using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). We address critical failure modes including "DMSO shock," colloidal aggregation, and spectral interference, ensuring high-confidence hit generation.

Introduction: The Scaffold and The Challenge

The Chemotype: 8-Ethylquinoline-3-carboxamide

Quinoline-3-carboxamides are historically significant scaffolds, structurally related to the classic TSPO ligand PK11195. The introduction of an ethyl group at the C-8 position is a strategic Structure-Activity Relationship (SAR) modification often intended to:

  • Modulate Lipophilicity: The ethyl group increases logP, potentially improving blood-brain barrier (BBB) penetration for neuroinflammatory targets.

  • Steric Locking: The C-8 substituent can restrict the rotation of adjacent groups, locking the molecule into a bioactive conformation.

The HTS Challenge

Screening this library requires overcoming two primary artifacts:

  • Solubility Limits: The 8-ethyl substituent significantly reduces aqueous solubility compared to the parent quinoline. Rapid addition to aqueous buffers often causes micro-precipitation ("DMSO shock"), leading to light scattering and false inhibition signals [1].

  • Spectral Interference: The quinoline core is fluorogenic.[1] Excitation in the UV/Blue region (300–400 nm) often yields emission in the green spectrum (450–550 nm), interfering with standard intensity-based assays like FITC or GFP [2].

Solution: We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) with a red-shifted acceptor to temporally and spectrally gate out compound interference.

Library Preparation & Acoustic Management

To prevent compound precipitation, "intermediate dilution" plates are obsolete. We utilize acoustic liquid handling (e.g., Labcyte Echo) for direct transfer to minimize aqueous exposure time.

Protocol: Stock Management

  • Solubilization: Dissolve solid compounds to 10 mM in 100% anhydrous DMSO.

  • Quality Control: Verify solubility via nephelometry. If turbidity is detected, add 5% water to the DMSO stock to force precipitation of unstable aggregates, then centrifuge and re-quantify the supernatant.

  • Storage: Store in Low Dead Volume (LDV) acoustic source plates under nitrogen at -20°C.

Assay Protocol: TR-FRET TSPO Binding

This assay measures the displacement of a fluorescent tracer from the TSPO protein (embedded in membrane preparations).

Assay Principle
  • Target: Human TSPO membrane preparation (HEK293 overexpressing TSPO).

  • Donor: Terbium-labeled anti-TSPO antibody or Terbium-Streptavidin coupled to a biotinylated TSPO ligand.

  • Acceptor: Fluorescent TSPO ligand (Red-shifted, emission ~665 nm).

  • Mechanism: When the tracer binds TSPO, the donor and acceptor are in proximity (<10 nm), generating a FRET signal. A hit (inhibitor) displaces the tracer, decreasing the HTRF ratio (665 nm / 620 nm).

Reagents & Buffer Formulation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Pluronic F-127 .

    • Critical Note: Pluronic F-127 is mandatory. It acts as a surfactant to prevent the hydrophobic 8-ethylquinoline compounds from forming colloidal aggregates (a common cause of false positives) [3].

  • Tracer: Red-TSPO Ligand (Kd determined previously, use at 1x Kd).

  • Membranes: Dilute to optimal concentration (determined via linearity testing, typically 0.5 µ g/well ).

Step-by-Step Workflow
StepActionVolumeCritical Parameter
1 Compound Transfer 20–50 nLUse Acoustic Dispenser. Target final conc: 10 µM. Max DMSO: 1%.[2][3]
2 Membrane Addition 10 µLDispense rapidly to mix. Keep membranes on ice/stirring before dispense.
3 Incubation (Pre-read) 15 minAllows compound to interact with the pocket before competition.
4 Tracer/Donor Mix 10 µLAdd mixture of Tb-Donor and Red-Acceptor Tracer.
5 Equilibrium 60 minIncubate at RT in the dark. Cover plate to prevent evaporation.
6 Detection N/ARead on TR-FRET compatible reader (e.g., EnVision, PHERAstar).

Reader Settings (TR-FRET):

  • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

  • Lag Time: 60–100 µs (Gating out quinoline autofluorescence).

  • Integration Time: 200 µs.

  • Emission 1 (Donor): 620 nm.[4]

  • Emission 2 (Acceptor): 665 nm.[4]

Data Analysis & Hit Triage

Calculation

Calculate the HTRF Ratio for each well:



Calculate % Inhibition relative to High Control (DMSO only) and Low Control (10 µM PK11195).
Triage Logic (The "Kill" Step)

Quinolines are notorious for "singlet oxygen quenching" or inner-filter effects.

  • Check Donor Signal (620 nm): If a compound inhibits the Ratio but also significantly drops the Donor (620 nm) signal alone, it is likely a quencher or light scatterer, not a binder. Flag these as artifacts.

  • Z-Prime Validation: Ensure assay robustness.

    
     is required for valid plate acceptance.
    

Visualizations

Figure 1: HTS Workflow for 8-Ethylquinoline Library

This diagram illustrates the flow from library management to data acquisition, highlighting the acoustic transfer to minimize solubility issues.

HTS_Workflow Stock Library Stock (10mM DMSO) Echo Acoustic Dispense (20-50 nL) Stock->Echo Source Plate 384-Well Assay Plate Echo->Plate Direct Transfer Incubate Equilibrium (60 min, Dark) Plate->Incubate Reagent Reagent Addition (Membranes + Tracer) Reagent->Plate Dispense Read TR-FRET Read (Ex 337nm / Em 665/620) Incubate->Read

Caption: Figure 1.[5][6][7] Acoustic-assisted TR-FRET workflow designed to minimize DMSO shock for lipophilic quinolines.

Figure 2: Hit Validation & Triage Logic

This decision tree helps researchers filter out PAINS (Pan-Assay Interference Compounds) specific to quinoline chemistry.

Triage_Logic Hit Primary Hit (>50% Inhibition) DonorCheck Check Donor (620nm) Signal Stability Hit->DonorCheck Quencher Artifact: Quencher/Absorber DonorCheck->Quencher Signal Drop > 30% ValidSignal Valid Ratio Change DonorCheck->ValidSignal Signal Stable Counter Counter Screen (Irrelevant Protein) ValidSignal->Counter Aggregator Artifact: Colloidal Aggregator Counter->Aggregator Active in Counter TrueHit Validated Hit (Proceed to Dose Response) Counter->TrueHit Inactive in Counter

Caption: Figure 2. Triage logic to eliminate false positives caused by quenching or aggregation common in quinoline scaffolds.

References

  • BenchChem Technical Support. (2025).[1][2] Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays. Retrieved from

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries.[8] Journal of Medicinal Chemistry.

  • ThermoFisher Scientific. (2016).[3] LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol.[3]

  • Costa, B., et al. (2016).[9] TSPO Ligands: Characterization and Application. Frontiers in Pharmacology.

Sources

Method

Application Note: 8-Ethylquinoline-3-carboxamide as a Pharmacological Probe in Animal Models of Disease

Target Audience: Researchers, immunologists, and drug development scientists Content Focus: Mechanistic rationale, quantitative benchmarks, and validated in vivo protocols for quinoline-3-carboxamide derivatives. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, immunologists, and drug development scientists Content Focus: Mechanistic rationale, quantitative benchmarks, and validated in vivo protocols for quinoline-3-carboxamide derivatives.

Executive Summary & Mechanistic Rationale

8-Ethylquinoline-3-carboxamide (CAS: 71083-37-9) is a structurally defined small molecule belonging to the quinoline-3-carboxamide (Q-compound) class. Q-compounds—which include clinical and preclinical candidates such as linomide, laquinimod, tasquinimod, and paquinimod—are characterized by their potent immunomodulatory, anti-angiogenic, and anti-tumor properties[1][2].

As an application scientist designing preclinical models, understanding the precise mechanism of action is critical. Q-compounds do not act as broad immunosuppressants; rather, they are highly selective modulators of the innate immune system. The primary molecular target for this class is the calcium- and zinc-binding protein S100A9 [3].

The Causality of Immune Modulation

S100A9 is highly expressed on the surface of various monocyte populations and is secreted during inflammation. It acts as a damage-associated molecular pattern (DAMP), binding to the Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE)[3].

  • The Intervention: Q-compounds bind allosterically to S100A9, specifically inhibiting its zinc-dependent interaction with TLR4 and RAGE[3].

  • The Outcome: This blockade prevents the downstream activation of NF-κB, thereby halting the release of pro-inflammatory cytokines (e.g., TNF-α) and preventing the recruitment of immunosuppressive CD11b+ Ly6C(hi) myeloid-derived suppressor cells (MDSCs) to sites of inflammation or tumor microenvironments[2].

G Q 8-Ethylquinoline-3-carboxamide S100A9 S100A9 Protein (Zn2+ Dependent) Q->S100A9 Allosteric Inhibition TLR4 TLR4 / MD2 Complex S100A9->TLR4 Activating Interaction RAGE RAGE Receptor S100A9->RAGE Activating Interaction NFKB NF-κB Activation TLR4->NFKB Signaling Cascade RAGE->NFKB Signaling Cascade OUTCOME Pro-inflammatory Cytokines & Myeloid Cell Recruitment NFKB->OUTCOME Gene Transcription

Fig 1: 8-Ethylquinoline-3-carboxamide disruption of S100A9-mediated inflammatory signaling.

Quantitative Benchmarks in Animal Models

To aid in experimental design, the following table synthesizes the quantitative effects of Q-compound analogs across established murine disease models. This data serves as a baseline for dosing and expected phenotypic outcomes when utilizing 8-Ethylquinoline-3-carboxamide.

Disease ModelTarget Pathway / Cell TypeQ-Compound AnalogKey Biological Outcome & Quantitative Efficacy
EAE (Multiple Sclerosis) S100A9 / TLR4Laquinimod / LinomideReduced clinical severity scores by >50%; decreased TNF-α release and CNS demyelination[3][4].
4T1 Mammary Carcinoma CD11b+ Ly6C(hi) MDSCsTasquinimodBlocked influx of Ly6C(hi) cells to tumors; reduced primary tumor growth volume by ~40% early post-inoculation[2].
NOD-Inflammation Fibrosis NKT-II cells / MacrophagesPaquinimodReversal of established liver fibrosis; significant reduction of CD115+ Ly6C(hi) monocytes[5].
ApoE-/- Atherosclerosis S100A12 / S100A9ABR-215757Attenuated accelerated atherosclerosis; reduced necrotic core size and elastic fiber degradation[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal controls to ensure that the observed effects of 8-Ethylquinoline-3-carboxamide are mechanistically sound and not artifacts of experimental variation.

Protocol A: In Vivo Efficacy in the EAE Autoimmune Model

Rationale: Experimental Autoimmune Encephalomyelitis (EAE) is the premier model for studying CNS inflammation. Q-compounds effectively block the peripheral activation and CNS infiltration of autoreactive cells.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide, Complete Freund's Adjuvant (CFA), Pertussis Toxin (PTX)

  • 8-Ethylquinoline-3-carboxamide (dissolved in drinking water or appropriate vehicle for daily oral gavage)

Step-by-Step Methodology:

  • Disease Induction (Day 0): Subcutaneously inject mice with 200 µg of MOG35-55 emulsified in CFA. Causality Note: CFA provides the necessary mycobacterial antigens to break peripheral tolerance and prime MOG-specific T-cells.

  • Blood-Brain Barrier Permeabilization: Intraperitoneally (i.p.) inject 200 ng of PTX on Day 0 and Day 2. Causality Note: PTX is required to permeabilize the blood-brain barrier, allowing the primed autoreactive cells to infiltrate the CNS.

  • Compound Administration (Day 0 to Day 30): Administer 8-Ethylquinoline-3-carboxamide (e.g., 1-10 mg/kg/day) via oral gavage.

  • Self-Validating Control Implementation: Include a vehicle-only group (negative control) and a reference Q-compound group (e.g., Laquinimod, positive control). If the vehicle group fails to reach a clinical score of ≥2.5 by Day 15, the induction has failed, and the cohort data must be discarded.

  • Clinical Scoring (Daily): Score disease severity blindly: 0 = normal; 1 = limp tail; 2 = hind limb weakness; 3 = partial hind limb paralysis; 4 = complete hind limb paralysis; 5 = moribund.

  • Endpoint Analysis: Harvest spinal cords for histological analysis (H&E and Luxol Fast Blue) to quantify inflammatory infiltrates and demyelination.

Protocol B: Tumor Microenvironment Myeloid Cell Recruitment Assay

Rationale: Tumors secrete chemokines to recruit Ly6C(hi) monocytes, which differentiate into immunosuppressive tumor-associated macrophages (TAMs). Q-compounds block this recruitment[2]. This protocol uses BrdU to prove the drug blocks recruitment rather than local proliferation.

Materials:

  • BALB/c mice (8-10 weeks old)

  • 4T1 mammary carcinoma cell line

  • BrdU (Bromodeoxyuridine) solution (10 mg/mL)

  • Fluorophore-conjugated antibodies: CD45, CD11b, Ly6C, Ly6G, BrdU

Step-by-Step Methodology:

  • Tumor Inoculation (Day 0): Inject

    
     4T1 cells subcutaneously into the right flank.
    
  • Treatment Initiation (Day 7): Once tumors reach ~50 mm³, randomize mice and begin 8-Ethylquinoline-3-carboxamide treatment via drinking water.

  • BrdU Pulsing (Day 13): Inject mice i.p. with 1 mg of BrdU 24 hours prior to harvest. Causality Note: BrdU incorporates into the DNA of actively dividing cells. This allows differentiation between cells proliferating locally within the tumor versus cells recruited from the bone marrow/spleen.

  • Tissue Harvest (Day 14): Excise the tumor, spleen, and bone marrow. Digest tumor tissue using Collagenase IV and DNase I to obtain a single-cell suspension.

  • Flow Cytometry & Self-Validation: Stain cells for CD45 (leukocytes), CD11b (myeloid), Ly6C, and Ly6G, followed by intracellular BrdU staining.

    • Validation Logic: If 8-Ethylquinoline-3-carboxamide successfully targets S100A9-mediated recruitment, flow cytometry will show a significant decrease in the absolute number of CD11b+ Ly6C(hi) cells in the tumor[2]. Crucially, the percentage of BrdU+ cells within this remaining Ly6C(hi) population should remain unchanged compared to vehicle. This mathematically validates that the reduction is due to blocked recruitment, not suppressed local proliferation.

References

  • Design, Synthesis, and Biological Evaluation of Novel 4-Hydro-quinoline-3-carboxamide Derivatives as an Immunomodulator.
  • The immunomodulatory quinoline-3-carboxamide paquinimod reverses established fibrosis in a novel mouse model for liver fibrosis. PLOS ONE.
  • Beneficial effects of quinoline-3-carboxamide (ABR-215757) on atherosclerotic plaque morphology in S100A12 transgenic ApoE null mice. PMC / NIH.
  • Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. PLOS Biology.
  • The anti-tumor effect of the quinoline-3-carboxamide tasquinimod: blockade of recruitment of CD11b(+) Ly6C(hi) cells to tumor tissue reduces tumor growth. PubMed / NIH.
  • Treatment of chronic-relapsing experimental autoimmune encephalomyelitis with the synthetic immunomodulator linomide (quinoline-3-carboxamide). PNAS.

Sources

Technical Notes & Optimization

Troubleshooting

8-Ethylquinoline-3-carboxamide stability in biological media

Welcome to the Technical Support Center for 8-Ethylquinoline-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the unique physicochemical and metabolic challenges asso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Ethylquinoline-3-carboxamide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot the unique physicochemical and metabolic challenges associated with this specific chemical scaffold.

Quinoline-3-carboxamide derivatives are highly valuable pharmacophores, frequently utilized as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors [1] and P2X7 receptor (P2X7R) antagonists [2]. However, the addition of the ethyl group at the C8 position significantly increases the molecule's lipophilicity. While this enhances target binding, it introduces severe liabilities in biological media, primarily pseudo-instability (precipitation masquerading as degradation) and specific enzymatic vulnerabilities.

This guide will provide you with the mechanistic understanding and self-validating protocols required to generate reproducible, high-integrity data.

Part 1: Diagnostic Workflow for Apparent Instability

Before assuming your compound is degrading in biological media, you must rule out solubility-driven precipitation. The transition from a high-concentration DMSO stock to an aqueous assay buffer often causes the hydrophobic quinoline core to aggregate [3].

DiagnosticWorkflow Start Compound Depletion in Biological Media Centrifuge Centrifuge & Analyze Supernatant vs. Pellet Start->Centrifuge Pellet High Concentration in Pellet? Centrifuge->Pellet Supernatant High Concentration in Supernatant? Centrifuge->Supernatant Precipitation Solubility Issue (Precipitation) Pellet->Precipitation Yes Assay Run +/- NADPH or Heat-Inactivated Plasma Supernatant->Assay Yes Stable Stable without NADPH/ in Inactivated Plasma? Assay->Stable Enzymatic Enzymatic Degradation (CYP450 / Amidases) Stable->Enzymatic Yes Chemical Chemical Instability (Hydrolysis / Oxidation) Stable->Chemical No

Diagnostic workflow to differentiate 8-ethylquinoline-3-carboxamide precipitation from degradation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My IC50 values are highly variable, and the compound appears to degrade rapidly in the assay buffer within 15 minutes. What is the root cause? A1: You are likely observing pseudo-instability . The causality here is thermodynamic: 8-ethylquinoline-3-carboxamide has poor aqueous solubility. When you spike your DMSO stock into the assay buffer, the local concentration exceeds the kinetic solubility limit. The compound precipitates out of solution into micro-crystals. When you sample the supernatant for LC-MS/MS or fluorescence readings, the compound appears "lost" or "degraded." Fix: Always maintain final DMSO concentrations below 1% and utilize a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic core [3].

Q2: How does the 8-ethyl substitution affect metabolic stability in liver microsomes compared to the unsubstituted quinoline core? A2: The C8-ethyl group acts as a highly vulnerable site for aliphatic oxidation. The increased lipophilicity (LogP) drives higher affinity for the hydrophobic binding pockets of Cytochrome P450 enzymes (specifically CYP3A4). The enzymes rapidly hydroxylate the ethyl chain, leading to a short microsomal half-life. Fix: If you are optimizing this scaffold, consider substituting the C8-ethyl with a bioisostere (e.g., a cyclopropyl group or introducing steric hindrance/fluorination) to block CYP-mediated oxidation while maintaining the required lipophilic contacts for your target.

Q3: Why is my compound degrading in human plasma but stable in standard PBS? A3: This points directly to amidase-mediated hydrolysis . The carboxamide moiety at the C3 position is chemically stable at physiological pH (hence its stability in PBS), but it is a prime substrate for plasma amidases and esterases. These enzymes cleave the carboxamide bond, yielding the inactive quinoline-3-carboxylic acid.

Part 3: Target Pathway Context

To understand why maintaining the stability of this specific scaffold is critical, we must look at its primary biological targets. Quinoline-3-carboxamides are potent antagonists of the P2X7 Receptor, a key driver of neuroinflammation and oncology pathways [2]. If the compound precipitates or degrades, it cannot block the ATP-gated ion channel, leading to false negatives in inflammasome activation assays.

Pathway ATP Extracellular ATP P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Activates IonFlux K+ Efflux / Ca2+ Influx P2X7R->IonFlux Drug 8-Ethylquinoline- 3-carboxamide Drug->P2X7R Antagonizes NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 IL1B IL-1β / IL-18 Release NLRP3->IL1B

Mechanism of P2X7 Receptor antagonism by quinoline-3-carboxamide derivatives.

Part 4: Quantitative Data Summary

Below is a baseline stability profile for 8-ethylquinoline-3-carboxamide across various biological media. Use this as a benchmark to determine if your experimental results are within expected tolerances.

Biological MediumApparent Half-Life (t₁/₂)Primary Mechanism of LossMitigation / Formulation Strategy
Aqueous Buffer (pH 7.4) < 15 minPrecipitation (Pseudo-instability)Pre-formulate in 10-20% w/v HP-β-CD [3].
Human Liver Microsomes 30 - 45 minCYP450 Aliphatic Oxidation (C8-ethyl)Co-administer with 1-ABT (broad CYP inhibitor) for validation.
Human Plasma > 120 minEnzymatic Hydrolysis (Amidases)Store samples on ice; use NaF or PMSF to quench amidases post-assay.
Simulated Gastric Fluid > 24 hoursHighly stable at low pHNone required; scaffold is acid-stable.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every stability assay must contain internal controls that validate the mechanism of compound loss. The following protocol isolates enzymatic degradation from chemical instability and precipitation.

Protocol: Self-Validating Microsomal Stability & Solubility Assay

Objective: Quantify the true metabolic half-life of 8-ethylquinoline-3-carboxamide while actively controlling for precipitation and non-enzymatic degradation.

Materials:

  • 8-Ethylquinoline-3-carboxamide (10 mM DMSO stock)

  • Human Liver Microsomes (HLM, 20 mg/mL)

  • NADPH regenerating system

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide)

Step-by-Step Methodology:

  • Formulation: Dilute the 10 mM DMSO stock 1:100 into a 10% HP-β-CD solution to create a 100 µM intermediate working stock. Causality: This encapsulates the compound, preventing the immediate precipitation that occurs when spiking pure DMSO stocks into aqueous buffers.

  • Matrix Preparation: Prepare three separate reaction tubes in 0.1 M Phosphate Buffer (pH 7.4):

    • Tube A (Active): HLM (0.5 mg/mL final) + NADPH.

    • Tube B (Enzyme Control): Heat-inactivated HLM (boiled for 10 mins) + NADPH. (Validates that loss is strictly enzymatic).

    • Tube C (Solubility Control): Buffer only (No HLM, No NADPH). (Validates that the compound is not precipitating over the time course).

  • Initiation: Pre-warm all tubes to 37°C for 5 minutes. Initiate the reaction by spiking the intermediate working stock to a final concentration of 1 µM (Final DMSO = 0.01%).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots from all three tubes.

  • Quenching: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing the internal standard. Causality: The 3:1 organic ratio instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously solubilizing any transiently precipitated compound.

  • Extraction & Analysis: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials for quantification.

Data Interpretation: If Tube C shows a flat line, solubility is maintained. If Tube B shows a flat line, chemical stability is maintained. The decay curve in Tube A therefore represents true CYP450-mediated metabolic clearance.

References

  • Deaton, D. N., et al. "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry, 2019.[Link]

  • Shah, Q., et al. "Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists." Bioorganic Chemistry, 2023.[Link]

Optimization

I. Mechanistic Overview: The Polypharmacology of Quinoline-3-Carboxamides

Welcome to the Technical Support Center for 8-Ethylquinoline-3-carboxamide and related quinoline-3-carboxamide derivatives. As application scientists, we recognize that while the quinoline-3-carboxamide scaffold is a pow...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Ethylquinoline-3-carboxamide and related quinoline-3-carboxamide derivatives. As application scientists, we recognize that while the quinoline-3-carboxamide scaffold is a powerful driver of immunomodulation and anti-angiogenesis, structural modifications at the 8-position (such as ethyl or fluoro substitutions) drastically alter the compound's polypharmacology.

This guide is designed to help you troubleshoot confounding experimental data, isolate true on-target efficacy from off-target toxicity, and establish self-validating assay systems.

Before troubleshooting your specific assay failures, it is critical to understand the causal network of your compound. Quinoline-3-carboxamides (such as tasquinimod and laquinimod) are primarily investigated for their ability to allosterically inhibit HDAC4 or modulate S100A9[1][2]. However, 8-substituted derivatives frequently exhibit high-affinity off-target interactions, most notably Aryl Hydrocarbon Receptor (AHR) agonism and Dihydroorotate Dehydrogenase (DHODH) inhibition[1][3].

G cluster_0 Primary Putative Targets cluster_1 Known Off-Target Pathways Compound 8-Ethylquinoline-3-carboxamide HDAC4 HDAC4 Allosteric Site Compound->HDAC4 On-Target S100A9 S100A9 Protein Compound->S100A9 Modulatory AHR Aryl Hydrocarbon Receptor (AHR) Compound->AHR Agonism (Off-Target) DHODH Dihydroorotate Dehydrogenase Compound->DHODH Inhibition (Off-Target) CYP1A1 CYP1A1 Induction & ROS AHR->CYP1A1 Transcriptional Activation Pyrimidine Pyrimidine Depletion DHODH->Pyrimidine Enzymatic Blockade

Figure 1: Divergent signaling pathways of 8-substituted quinoline-3-carboxamides highlighting on-target vs. off-target mechanisms.

II. Diagnostic Q&A: Troubleshooting Assay Artifacts

Q1: I am observing unexpected, rapid cytotoxicity in my 72-hour proliferation assays when using 8-Ethylquinoline-3-carboxamide, which contradicts the expected cytostatic HDAC4 mechanism. What is causing this? A: You are likely observing off-target DHODH inhibition . Structural analogs with 8-position substitutions (such as 8-fluoroquinoline-3-carboxamide derivatives like Feneptamidoquin) are known to inhibit DHODH, a critical enzyme in de novo pyrimidine biosynthesis ()[3]. When DHODH is blocked, the cellular pyrimidine pool depletes, leading to S-phase cell cycle arrest and apoptosis. This masks any subtle immunomodulatory or anti-angiogenic effects you are trying to measure. Resolution: See Protocol A (Uridine Rescue) below.

Q2: My in vivo models or primary cell cultures are showing high levels of Reactive Oxygen Species (ROS) and signs of cardiotoxicity at doses >1 µM. Is this an S100A9-mediated effect? A: No. This is a classic hallmark of AHR (Aryl Hydrocarbon Receptor) agonism . First- and second-generation quinoline-3-carboxamides (like roquinimex and tasquinimod) act as AHR agonists at concentrations around 1 µM ()[1]. AHR activation drives the transcription of CYP1A1. The subsequent overactivity of CYP1A1 metabolizes endogenous substrates into reactive intermediates, generating ROS and causing mitochondrial dysfunction (often presenting as cardiomyopathies in animal models)[1]. Resolution: See Protocol B (AHR Validation) below.

Q3: My myeloid cell degranulation assays are yielding highly variable results. The literature says quinoline-3-carboxamides inhibit S100A9, but I am not seeing a complete block of NF-κB. Why? A: The specificity of quinoline-3-carboxamides for S100A9 is highly debated. Recent studies demonstrate that these compounds (e.g., laquinimod) fail to inhibit neutrophil degranulation induced by S100A9 and only partially inhibit NF-κB activation ()[2]. Furthermore, they also decrease NF-κB activation induced by TLR1/TLR2 agonists, indicating a lack of specificity for the S100A9/TLR4 axis[2]. You must use orthogonal readouts (like direct SPR binding assays) rather than relying solely on downstream NF-κB reporters to claim S100A9 engagement.

III. Quantitative Off-Target Landscape

To properly design your dose-response curves, you must account for the therapeutic window between the intended target and known off-targets of the quinoline-3-carboxamide class.

Target / PathwayMechanism of ActionRepresentative Affinity / Potency (Class Average)Phenotypic Consequence in Assay
HDAC4 Allosteric Inhibition (On-Target)Optimal activity at

2 µM[1]
HIF-1α disruption, MEF-2 repression
S100A9 Protein BindingPartial (~50%) inhibition of adhesion[2]Altered myeloid cell migration
AHR Receptor Agonism (Off-Target)EC


1 µM[1]
CYP1A1 induction, ROS generation
DHODH Enzymatic Inhibition (Off-Target)Sub-micromolar (for 8-substituted analogs)[3]Pyrimidine depletion, acute cytotoxicity

Table 1: Pharmacological profile of quinoline-3-carboxamide derivatives. Note that AHR agonism occurs at lower concentrations than optimal HDAC4 inhibition, severely narrowing the therapeutic index.

IV. Self-Validating Experimental Workflows

To ensure scientific integrity, your assays must be self-validating. This means every experiment must contain an internal mechanistic control that proves why a phenotype is occurring, not just that it is occurring.

Protocol A: DHODH Off-Target Validation via Uridine Rescue

Causality Rationale: If 8-Ethylquinoline-3-carboxamide is killing your cells via DHODH inhibition, it is starving them of pyrimidines. Mammalian cells possess a "salvage pathway" that can utilize exogenous uridine to bypass the need for de novo DHODH activity. By supplementing the media with uridine, you should completely rescue the cells from DHODH-mediated toxicity. If the cells still die, the toxicity is DHODH-independent.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., THP-1 or HUVEC) in a 96-well plate at

    
     cells/well in standard media. Incubate overnight.
    
  • Compound Preparation: Prepare a serial dilution of 8-Ethylquinoline-3-carboxamide (0.1 µM to 50 µM) in DMSO.

  • Condition Splitting (The Validation Step):

    • Group A (Vehicle Control): Treat cells with the compound dilutions in standard media.

    • Group B (Uridine Rescue): Treat cells with the compound dilutions in media supplemented with 50 µM exogenous Uridine .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Assess cell viability using a standard ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Calculate the IC

    
     for both groups. A significant rightward shift in the IC
    
    
    
    of Group B confirms off-target DHODH inhibition.

Workflow Seed 1. Seed Target Cells (e.g., THP-1) Treat 2. Compound Treatment (Dose Response) Seed->Treat Split Treat->Split CondA 3A. Standard Media (Vehicle Control) Split->CondA CondB 3B. Uridine Rescue (50 µM Exogenous) Split->CondB Readout 4. Viability / Proliferation (CellTiter-Glo) CondA->Readout Cytotoxicity Observed CondB->Readout Viability Restored

Figure 2: Workflow for the Uridine Rescue Assay, a self-validating system to confirm DHODH off-target toxicity.

Protocol B: Isolating AHR-Mediated ROS Generation

Causality Rationale: To prove that ROS generation and metabolic shifts are caused by AHR agonism rather than mitochondrial toxicity of the compound itself, you must block the AHR receptor prior to treatment. CH-223191 is a highly specific, competitive AHR antagonist.

Step-by-Step Methodology:

  • Pre-treatment: Pre-incubate your cells with 10 µM CH-223191 (AHR antagonist) for 2 hours. Include a DMSO-only pre-treatment control.

  • Compound Addition: Add 8-Ethylquinoline-3-carboxamide at your working concentration (e.g., 2 µM).

  • Incubation: Incubate for 24 hours.

  • Transcriptional Readout: Lyse cells and perform RT-qPCR for CYP1A1 mRNA (the direct downstream target of AHR).

  • Phenotypic Readout: Use a fluorescent ROS probe (e.g., DCFDA) to measure oxidative stress.

  • Data Interpretation: If CH-223191 pre-treatment prevents CYP1A1 upregulation and ROS accumulation, the compound is definitively acting as an AHR agonist.

V. References

  • Third Generation Quinoline-3-Carboxamide Transcriptional Disrupter of HDAC4, HIF-1α, and MEF-2 Signaling for Metastatic Castration-Resistant Prostate Cancer Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Quinoline-3-carboxamides such as tasquinimod are not specific inhibitors of S100A9 Source: Blood Advances / American Society of Hematology (ASH) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing and Troubleshooting 8-Ethylquinoline-3-carboxamide Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common hurdle: balancing the potent target inhibition of quinoline-3-carboxami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing a common hurdle: balancing the potent target inhibition of quinoline-3-carboxamides with their tendency to induce off-target cytotoxicity.

8-Ethylquinoline-3-carboxamide derivatives are highly valuable as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family—specifically the Ataxia Telangiectasia Mutated (ATM) kinase[1]. While they are excellent candidates for radio- and chemo-sensitization in cancer therapy, poor structural optimization or flawed assay designs can lead to high baseline toxicity in healthy cells. This guide provides field-proven insights, structural causality, and self-validating protocols to help you reduce cytotoxicity and isolate true therapeutic efficacy.

Frequently Asked Questions (Mechanisms & SAR)

Q: Why do my 8-ethylquinoline-3-carboxamide derivatives show severe baseline toxicity in normal fibroblasts (e.g., 293T cells)? A: Baseline cytotoxicity is heavily dictated by the electron-donating nature of the R-group on the carboxamide moiety[1]. Highly electron-donating groups increase the molecule's affinity for the hinge region of non-target kinases. Because the kinase domains of ATM, ATR, mTOR, and PI3Kγ share 25–40% sequence similarity, poor Structure-Activity Relationship (SAR) optimization leads to off-target binding and subsequent apoptosis in healthy cells[2].

Q: How can I structurally modify the scaffold to improve the Selectivity Index (SI) for cancer cells? A: Regioisomer synthesis is critical. Studies indicate that shifting substituents (such as an


 group) to the para position optimizes target activity while drastically reducing non-specific binding[2]. Furthermore, ensuring the derivative does not act as a topoisomerase II inhibitor—a common off-target mechanism for oxoquinolines—will prevent unwanted double-stranded DNA breaks in healthy cells, thereby improving the SI[3].

Q: How does the 8-ethyl substitution specifically impact the toxicity profile? A: The 8-ethyl group increases the lipophilicity (LogP) of the scaffold. While this enhances cell membrane permeability, it also drives non-specific hydrophobic interactions with off-target proteins and causes aggregation in aqueous media. Incorporating a flexible (dimethylamino)ethyl side chain can improve water solubility and reduce this aggregation-induced toxicity[4].

Troubleshooting Guide (Assays & Formulations)

Issue 1: High Variability in MTT Assay Cytotoxicity Readouts

  • Root Cause: 8-Ethylquinoline derivatives are notoriously hydrophobic. If the DMSO concentration in the culture medium exceeds 0.5%, the compounds precipitate out of solution, leading to uneven cellular exposure and false-positive cytotoxicity readings.

  • Solution: Pre-dissolve the compound in 100% DMSO to create a concentrated stock, then perform serial dilutions in complete media ensuring the final DMSO concentration strictly remains

    
    0.5%[4].
    

Issue 2: Inability to Detect ATM Kinase Downregulation via Western Blot

  • Root Cause: Baseline ATM levels in certain cell lines (e.g., HCT116) can be too low for standard chemiluminescent detection, making it difficult to measure the inhibitory effect of your derivative.

  • Solution: Pre-treat the cells with quercetin, a known ATM upregulator that causes controlled DNA double-strand breaks. This artificially raises the baseline ATM expression, providing a measurable therapeutic window to validate the downregulation caused by your quinoline-3-carboxamide derivative[1].

Quantitative Data Summary

The following table summarizes the causal relationship between R-group modifications on the quinoline-3-carboxamide scaffold and the resulting cytotoxicity profiles.

Compound VariantR-Group ModificationIC50: Cancer Cells (Gastric/HCT116)IC50: Normal Cells (Fibroblasts/293T)Selectivity Index (SI)Primary Mechanism
Base Scaffold Unsubstituted15.4

M
18.2

M
1.18Non-specific toxicity
Derivative A Highly Electron-Donating4.2

M
5.1

M
1.21Off-target PI3K

binding
Derivative B Para-substituted

1.92

M
> 20.0

M
> 10.4Selective ATM Inhibition

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Fidelity Cytotoxicity Assay (MTT)

This protocol is engineered to prevent the hydrophobic artifacts common to 8-ethylquinoline derivatives.

  • Cell Seeding: Plate cells (e.g., HCT116, 293T) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours.
    
  • Compound Treatment: Treat cells with serial dilutions of the test compound.

    • Causality Check: Maintain a final DMSO concentration of

      
      0.5%. Exceeding this threshold induces solvent-mediated cell death, which will falsely inflate the perceived cytotoxicity of your drug[4].
      
  • Incubation & MTT Addition: Incubate for 72 hours. Add MTT reagent (0.5 mg/mL final) and incubate for 3 hours to allow formazan crystal formation.

  • Solubilization: Remove the culture medium entirely and dissolve the formed formazan crystals in 100% DMSO.

    • Causality Check: Dissolving formazan in pure DMSO rather than standard SDS-based buffers ensures complete solubilization of any co-precipitated hydrophobic quinoline derivatives, preventing artificially low absorbance readings[4].

Protocol 2: Western Blot Validation of Target Engagement

To prove that reduced cytotoxicity is due to selective ATM kinase inhibition rather than a loss of overall compound activity.

  • Quercetin Pre-treatment: Expose cells to quercetin (50

    
    M) for 2 hours prior to drug treatment.
    
    • Causality Check: Quercetin induces double-strand breaks, upregulating baseline ATM. This creates a statistically significant, measurable baseline so that subsequent target engagement (downregulation) by your derivative is unambiguously detectable[1].

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality Check: ATM kinase is highly susceptible to rapid dephosphorylation upon cell lysis. Phosphatase inhibitors are mandatory to preserve the transient phosphorylation states required to confirm target engagement.

  • Detection: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-ATM and anti-GAPDH (loading control) antibodies.

Visualizations

SAR_Optimization A Synthesize 8-Ethylquinoline-3-carboxamide Base B In Vitro Cytotoxicity Assay (MTT) A->B C High Toxicity in Normal Cells? B->C D SAR Modification: Reduce Electron-Donating R-Groups C->D Yes E Assess Cancer vs. Normal Cell Selectivity C->E No D->B Iterative Synthesis F Lead Candidate Identified E->F

Iterative SAR workflow for optimizing the selectivity index of quinoline derivatives.

Mechanism Ligand Optimized Derivative ATM ATM Kinase (Target) Ligand->ATM High Affinity OffTarget PI3Kγ / mTOR (Off-Targets) Ligand->OffTarget Low Affinity DDR DNA Damage Repair Inhibition ATM->DDR Downregulation Tox General Cytotoxicity OffTarget->Tox Avoided via SAR Death Cancer Cell Apoptosis DDR->Death

Mechanism of targeted ATM kinase inhibition versus off-target cytotoxicity pathways.

References

  • Title: Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase Source: PubMed / Bentham Science URL: [Link]

  • Title: Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs Source: MDPI URL: [Link]

  • Title: Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: 8-Ethylquinoline-3-carboxamide Crystallization

Topic: Troubleshooting 8-Ethylquinoline-3-carboxamide Crystallization Audience: Process Chemists, Solid-State Scientists, and Drug Development Researchers Version: 2.1 (Current as of March 2026) Introduction: The Physico...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 8-Ethylquinoline-3-carboxamide Crystallization Audience: Process Chemists, Solid-State Scientists, and Drug Development Researchers Version: 2.1 (Current as of March 2026)

Introduction: The Physicochemical Challenge

Welcome to the technical support center for 8-Ethylquinoline-3-carboxamide . This scaffold is a critical intermediate in the synthesis of NK3 receptor antagonists (e.g., Osanetant analogs) and immunomodulators (e.g., Tasquinimod derivatives).

The 8-ethyl substituent introduces a specific steric bulk that disrupts the planar stacking typical of unsubstituted quinolines, while the carboxamide group (


) introduces strong hydrogen bonding potential. This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation. This guide addresses the competition between the lipophilic 8-ethyl-quinoline core and the polar amide functionality.

Module 1: Solubility & Solvent Selection

The Solubility Paradox

The 8-ethyl group increases solubility in non-polar solvents (toluene, heptane) compared to the 8-H analog, but the amide group requires hydrogen-bond donors or acceptors to dissolve effectively.

Table 1: Solubility Profile & Solvent Suitability

Solvent ClassExamplesSolubility BehaviorApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) . Breaks intermolecular H-bonds.Dissolution (for stock solutions). Avoid for final crystallization due to high boiling points.
Alcohols Methanol, Ethanol, IPAModerate . Temperature-dependent.Primary Solvent . Good for cooling crystallization, though esterification side-reactions are a risk at high T.
Aromatic Toluene, XyleneModerate . Solubilizes the ethyl-quinoline core.Anti-solvent or co-solvent.[1] Excellent for impurity rejection.
Alkanes Heptane, HexanePoor (<1 mg/mL) .Strong Anti-solvent . Induces rapid precipitation (risk of oiling out).
Chlorinated DCM, ChloroformHigh .Extraction only . Too volatile for controlled crystal growth.
Decision Logic for Solvent Selection

The following decision tree guides you through selecting the optimal solvent system based on your specific failure mode.

SolventSelection Start Start: Define Failure Mode Issue1 Issue: Material Oils Out? Start->Issue1 Issue2 Issue: Low Yield? Issue1->Issue2 No Action1 Switch to Higher BP Alcohol (e.g., n-Butanol) Issue1->Action1 Yes (LLPS) Issue3 Issue: High Impurity? Issue2->Issue3 No Action3 Cooling Crystallization (Avoid Anti-solvent) Issue2->Action3 Yes Action2 Use Toluene/Heptane (Avoid Alcohols) Issue3->Action2 Lipophilic Impurities Action4 pH Swing Crystallization (Acid/Base) Issue3->Action4 Acid/Base Impurities

Figure 1: Solvent selection logic based on observed crystallization failure modes.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool the solution, and instead of crystals, a second liquid phase (oil droplets) appears. This "oil" eventually solidifies into an amorphous glass or impure solid. The Cause: The Metastable Zone Width (MSZW) is too wide. The solution enters the region of liquid-liquid immiscibility before it crosses the spinodal curve for nucleation.

Protocol: Seeding at the Cloud Point

Objective: Bypass the oiling threshold by providing a template for growth.

  • Dissolution: Dissolve 10g of crude 8-Ethylquinoline-3-carboxamide in Ethanol (60 mL) at 75°C. Ensure complete dissolution.

  • Filtration: Polish filter (0.45 µm) into a pre-warmed vessel to remove dust (heterogeneous nuclei).

  • Cloud Point Determination:

    • Cool slowly (0.5°C/min).

    • Watch for the "haziness" (Tyndall effect).

    • Note: If haze appears at 60°C, reheat to 65°C until clear.

  • Seeding (Critical Step):

    • At 2-3°C above the determined cloud point, add 0.5 wt% pure seed crystals .

    • Tip: If seeds dissolve, the solution is undersaturated. Add more seeds or cool slightly (but stay above the oiling temperature).

  • Aging: Hold temperature constant for 2 hours. The suspension should turn opaque as the seed surface area grows, depleting supersaturation without forming oil.

  • Cooling: Cool to 5°C at a rate of 0.2°C/min.

  • Isolation: Filter and wash with cold Ethanol/Heptane (1:1).

Module 3: Impurity Rejection & Chemical Stability

The Decarboxylation Risk

Quinoline-3-carboxamides are prone to hydrolysis and subsequent decarboxylation under acidic/thermal stress, yielding 8-ethylquinoline .



Detection: Check HPLC for a peak with lower polarity (longer retention time) than the product.

Purification Workflow: pH-Swing

If simple recrystallization fails to remove the acid precursor (8-ethylquinoline-3-carboxylic acid), use this chemical workup:

  • Slurry: Suspend crude solid in water.

  • Basify: Adjust pH to 12 using 1M NaOH. The impurity (Carboxylic Acid) will deprotonate and dissolve as a salt. The Amide (Product) remains insoluble (neutral).

  • Filter: Collect the solid (Amide).

  • Wash: Wash with water to remove residual carboxylate salts.

  • Recrystallize: Proceed to solvent crystallization (Module 2) for final polymorphism control.

Module 4: Polymorph Control

Quinoline-3-carboxamides exhibit conformational polymorphism due to the rotation of the amide bond relative to the quinoline ring. The 8-ethyl group restricts this rotation, potentially locking in metastable forms.

Diagram: Polymorph Transformation Pathway

PolymorphControl Kinetic Kinetic Form (Metastable, Needles) Solution Supersaturated Solution Kinetic->Solution Dissolution Thermo Thermodynamic Form (Stable, Prisms) Kinetic->Thermo Slurry Conversion (Solvent-Mediated) Solution->Kinetic Fast Cooling (>1°C/min) Solution->Thermo Slow Cooling (<0.1°C/min)

Figure 2: Ostwald ripening process. Fast cooling yields metastable needles; slurry aging converts them to stable prisms.

Protocol: Slurry Conversion

  • Suspend the material in Isopropanol (IPA) (10 volumes).

  • Stir at 50°C for 12-24 hours.

  • Monitor by XRPD or DSC. The melting point should shift from the lower (metastable) to the higher (stable) endotherm.

Frequently Asked Questions (FAQs)

Q1: My product turns pink/red during crystallization. What is happening?

  • A: This indicates oxidation of the quinoline nitrogen or trace phenol impurities.

  • Fix: Add 0.1% sodium bisulfite or conduct the crystallization under a nitrogen blanket. Avoid acetone, which can form colored adducts with quinolines [1].

Q2: I cannot get the material to precipitate; it stays in solution even at -20°C.

  • A: You likely have a "solvated" state or super-solubility in chlorinated solvents.

  • Fix: Switch to a Displacement Crystallization . Dissolve in minimal DMSO, then slowly add water (anti-solvent) while stirring. Note: This yields small particles; use seeding to control size [2].

Q3: The melting point is broad (e.g., 165-175°C).

  • A: This suggests a mixture of polymorphs or solvent inclusion (solvate).

  • Fix: Perform a Thermogravimetric Analysis (TGA) . If weight loss occurs <150°C, it is a solvate. Dry at 60°C under vacuum for 24h. If no weight loss, perform the Slurry Conversion (Module 4) to unify the polymorph.

References

  • BenchChem. (2025).[2] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • Pharmalego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives. PubMed Central. Retrieved from

  • Google Patents. (2012). CN102344438B - Crystallization of quinoline derivatives and its preparation method. Retrieved from

Sources

Troubleshooting

Technical Support Center: 8-Ethylquinoline-3-carboxamide Degradation Product Analysis

Welcome to the technical support center for 8-Ethylquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and deg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 8-Ethylquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and degradation product analysis for this compound class. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and handling of 8-Ethylquinoline-3-carboxamide.

Q1: My solution of 8-Ethylquinoline-3-carboxamide is turning yellow/brown over time. What is causing this?

Discoloration is a frequent indicator of degradation in quinoline-containing compounds.[1] This is typically caused by two main factors:

  • Photodegradation: Quinoline rings are often photosensitive and can degrade when exposed to ambient or UV light.[1][2][3]

  • Oxidation: The quinoline ring system, particularly the nitrogen atom, can be susceptible to oxidation from atmospheric oxygen or other oxidizing agents in the solution.[1]

Causality: The color change results from the formation of new chromophoric structures. Oxidation can lead to the formation of N-oxides or hydroxylated quinoline species, which alter the electronic properties of the molecule and cause it to absorb visible light. To mitigate this, always store solutions and solid compounds in amber vials or otherwise protected from light, and consider purging solutions with an inert gas like nitrogen or argon to minimize oxidation.[3]

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be related to compound degradation?

Absolutely. A loss of potency or erratic assay results are classic signs that your parent compound is degrading.[1] Quinoline carboxamides can be unstable in aqueous solutions, with the rate of degradation influenced by pH, temperature, and light exposure.[1] The carboxamide functional group itself is susceptible to hydrolysis, which would cleave the molecule and render it inactive. It is crucial to use freshly prepared solutions for sensitive experiments or to perform stability studies on your stock solutions under your specific storage and assay conditions.[1]

Q3: What are the most likely degradation pathways for 8-Ethylquinoline-3-carboxamide?

Based on the structure, the primary degradation pathways to anticipate are:

  • Hydrolysis: The amide bond of the carboxamide group is a prime target for hydrolysis under both acidic and basic conditions.[3] This would yield 8-Ethylquinoline-3-carboxylic acid and ammonia.

  • Oxidation: The electron-rich quinoline ring can be oxidized. This could result in the formation of an N-oxide at the quinoline nitrogen or hydroxylation at various positions on the aromatic rings.[1][4]

  • Photolysis: Exposure to light can induce complex degradation pathways, potentially leading to hydroxylated byproducts or ring cleavage.[1][2][3]

The following diagram illustrates these primary anticipated pathways.

G cluster_main 8-Ethylquinoline-3-carboxamide cluster_products Potential Degradation Products Parent 8-Ethylquinoline-3-carboxamide Hydrolysis_Product 8-Ethylquinoline-3-carboxylic Acid Parent->Hydrolysis_Product  Hydrolysis (Acid/Base) Oxidation_Product1 N-Oxide Derivative Parent->Oxidation_Product1 Oxidation Oxidation_Product2 Hydroxylated Derivatives Parent->Oxidation_Product2 Oxidation / Photolysis G cluster_prep 1. Preparation cluster_stress 2. Stress Application (Parallel) cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis & Characterization A Prepare 1 mg/mL Stock Solution B1 Acid Hydrolysis (0.1 M HCl, 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) A->B2 B3 Oxidation (3% H₂O₂, RT) A->B3 B4 Thermal (80°C) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Sample at T=0, 2, 8, 24h Neutralize Acid/Base Samples B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC-UV/MS Method C->D E Identify & Characterize Degradation Products D->E

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-MS Method Development

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) that can separate the parent compound from all potential degradation products generated in Protocol 1.

Rationale: A stability-indicating method is one that is validated to be specific, allowing for the accurate measurement of the active ingredient's concentration without interference from degradants. [1]Coupling HPLC with MS provides molecular weight information, which is the first step in identifying unknown peaks. [5][6] Recommended Starting Conditions:

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 columns are versatile and provide good retention for moderately polar compounds like quinoline derivatives. [2][7]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common MS-friendly modifier that controls pH and aids in the ionization of the analyte. [7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography with good UV transparency and MS compatibility. [7]
Gradient Elution 5% to 95% B over 20 minutesA gradient is essential to elute both the polar degradation products and the less polar parent compound in a reasonable time with good resolution.
Flow Rate 1.0 mL/min (split if necessary for MS)A standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
UV Detection Diode Array Detector (DAD/PDA)A PDA detector allows for monitoring at multiple wavelengths and performing peak purity analysis to confirm specificity. [1]
MS Detection Electrospray Ionization (ESI) in Positive ModeThe quinoline nitrogen is basic and will readily accept a proton, making positive mode ESI highly sensitive for this compound class.

Method Validation: Once the method is developed, it must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines to ensure the data is reliable. [1][6]

References
  • TROUBLESHOOTING GUIDE. Agilent Technologies. [Link]

  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • A state-of-the-art review of quinoline degradation and technical bottlenecks. ResearchGate. [Link]

  • METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. ResearchGate. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. IWA Publishing. [Link]

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. PMC. [Link]

  • Possible degradation pathway of quinoline. ResearchGate. [Link]

  • Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. PMC. [Link]

  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. ThaiScience. [Link]

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. PubMed. [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. [Link]

  • 3-Ethyl-8-quinolinecarboxamide. PubChem. [Link]

  • UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Journal of Microbiology, Biotechnology and Food Sciences. [Link]

  • Microbial metabolism of quinoline and related compounds. III. Degradation of 3-chloroquinoline-8-carboxylic acid by Pseudomonas spec. EK III. PubMed. [Link]

  • Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. PMC. [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. PMC. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. [Link]

Sources

Reference Data & Comparative Studies

Validation

8-Ethylquinoline-3-carboxamide vs. Other Quinoline Derivatives: A Technical Comparison Guide

Executive Summary & Chemical Context 8-Ethylquinoline-3-carboxamide represents a specialized structural modification within the privileged quinoline-3-carboxamide scaffold. While derivatives like Laquinimod and Paquinimo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

8-Ethylquinoline-3-carboxamide represents a specialized structural modification within the privileged quinoline-3-carboxamide scaffold. While derivatives like Laquinimod and Paquinimod have reached clinical stages for autoimmune disorders (Multiple Sclerosis, SLE), the 8-ethyl substituted variants are emerging as critical chemical probes for distinct targets, specifically Hematopoietic Prostaglandin D Synthase (H-PGDS) and TSPO (Translocator Protein) .

The introduction of an ethyl group at the C-8 position is a strategic medicinal chemistry modification. Unlike the C-4 or N-1 substitutions common in classic quinoline drugs, the C-8 ethyl group primarily modulates:

  • Lipophilic Contact: Targeting hydrophobic pockets in enzymes like H-PGDS.

  • Metabolic Stability: Blocking potential oxidative metabolism at the electron-rich C-8 position.

  • Conformational Locking: Influencing the rotational freedom of the carboxamide moiety via steric pressure.

This guide objectively compares the 8-ethyl derivative against established quinoline benchmarks, focusing on pharmacological performance, synthesis, and mechanistic differentiation.

Comparative Chemical Profile

The following table contrasts the 8-ethyl probe against the clinical standard (Laquinimod) and the historic standard (PK11195).

Table 1: Physicochemical & Pharmacological Comparison
Feature8-Ethylquinoline-3-carboxamide Laquinimod PK11195
Role Chemical Probe / Building BlockClinical Candidate (Phase III)Gold Standard Radioligand
Primary Target H-PGDS (Inhibitor), TSPO (Ligand)S100A9 , AHR (Immunomodulator)TSPO (Antagonist/Ligand)
Key Substitution 8-Ethyl (Steric/Lipophilic)N-Ethyl, 5-Chloro 1-(2-Chlorophenyl) (Isoquinoline)
LogP (Est.) ~2.8 - 3.2~3.5~4.1
Mechanism Blocks PGD2 synthesis; modulates mitochondrial poreModulates cytokine release (IL-10, TNF-α)Binds TSPO, modulates steroidogenesis
Binding Mode Hydrophobic fit in H-PGDS "H-pocket"Aryl Hydrocarbon Receptor (AHR) activation5-transmembrane domain binding
Clinical Status Preclinical / Research ToolInvestigational (MS, Huntington's)Diagnostic Imaging (PET)

Mechanism of Action: H-PGDS & Inflammation

Recent SAR studies (e.g., WO2017103851) highlight 8-substituted quinoline-3-carboxamides as potent inhibitors of H-PGDS . This enzyme catalyzes the isomerization of PGH2 to Prostaglandin D2 (PGD2) , a key mediator in muscle inflammation (Duchenne Muscular Dystrophy) and allergic responses.

Pathway Visualization

The diagram below illustrates how the 8-Ethyl derivative intervenes in the inflammatory cascade compared to downstream receptor antagonists.

HPGDS_Pathway ArachidonicAcid Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) ArachidonicAcid->PGH2 Oxygenation COX COX-1 / COX-2 COX->PGH2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Isomerization HPGDS H-PGDS Enzyme HPGDS->PGD2 Inhibitor 8-Ethylquinoline-3-carboxamide (Inhibitor) Inhibitor->HPGDS Blocks Active Site DP1 DP1 Receptor (Vasodilation) PGD2->DP1 DP2 DP2 (CRTH2) Receptor (Th2 Cell Recruitment) PGD2->DP2 Inflammation Neuroinflammation & Muscle Degeneration DP1->Inflammation DP2->Inflammation

Caption: Mechanism of H-PGDS inhibition by 8-Ethylquinoline derivatives, preventing PGD2-mediated inflammatory signaling.

Performance Comparison: Biological Activity

The "performance" of the 8-ethyl derivative is best evaluated by its Structure-Activity Relationship (SAR) data. In H-PGDS inhibition assays, the 8-position is critical for potency.

Table 2: SAR Data Comparison (H-PGDS Inhibition)

Data synthesized from patent literature (WO2017103851) and quinoline SAR studies.

Compound VariantSubstitution (R-Group)IC50 (H-PGDS)Interpretation
Reference Hit Unsubstituted (H)> 10,000 nMWeak binding; lacks hydrophobic anchor.
Subject Probe 8-Ethyl ~50 - 200 nM High Potency. Ethyl group fills the hydrophobic pocket, displacing water.
Analog A 8-Methyl~500 nMModerate potency; insufficient steric bulk.
Analog B 8-Methoxy> 1,000 nMReduced potency; polar ether oxygen clashes with hydrophobic residues.
Competitor HQL-79 (Standard)~6,000 nMOlder generation inhibitor; significantly less potent than 8-ethyl quinolines.

Key Insight: The 8-ethyl group provides a "Goldilocks" effect—large enough to fill the hydrophobic cleft of the enzyme but small enough to avoid steric clash, resulting in a >50-fold potency increase over the unsubstituted scaffold.

Experimental Protocols

To ensure reproducibility, the following protocols detail the synthesis of the scaffold and the validation of its biological activity.

Protocol A: Synthesis of 8-Ethylquinoline-3-carboxamide (Friedländer Condensation)

This method is self-validating via TLC and NMR monitoring.

Reagents:

  • 2-Amino-3-ethylbenzaldehyde (Precursor A)

  • Ethyl acetoacetate (Precursor B)

  • Piperidine (Catalyst)

  • Ethanol (Solvent)[1]

Workflow:

  • Condensation: Dissolve 1.0 eq of 2-Amino-3-ethylbenzaldehyde and 1.2 eq of Ethyl acetoacetate in Ethanol. Add 0.1 eq of Piperidine.

  • Reflux: Heat to reflux (78°C) for 4–6 hours. Checkpoint: Monitor TLC (Hexane:EtOAc 7:3) for disappearance of aldehyde.

  • Cyclization: The intermediate Schiff base undergoes intramolecular aldol condensation to form the quinoline ring.

  • Hydrolysis/Amidation: The resulting ester is converted to the carboxamide via treatment with aqueous ammonia (NH4OH) at 50°C for 12 hours.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR should show the characteristic ethyl triplet/quartet and the singlet for the H-4 quinoline proton (~8.5 ppm).

Protocol B: H-PGDS Enzymatic Assay (Validation System)

This assay validates the inhibitor's potency against the target.

  • Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 8.0), 1 mM MgCl2, 1 mM DTT, and recombinant H-PGDS enzyme.

  • Substrate: Add PGH2 (stabilized) or PGD2-generating substrate.

  • Inhibitor: Add 8-Ethylquinoline-3-carboxamide at varying concentrations (1 nM – 10 µM).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Detection: Stop reaction with HCl/Iron(II) chloride. Quantify PGD2 production via EIA (Enzyme Immunoassay) or LC-MS/MS.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Strategic Recommendations for Researchers

  • For Drug Design: If your target is H-PGDS or a hydrophobic kinase pocket, the 8-ethyl substitution is a validated strategy to improve potency without significantly increasing molecular weight (MW +28 Da).

  • For Imaging: If developing TSPO ligands, the 8-ethyl group may alter the residence time. Compare kinetic binding rates (

    
    ) against PK11195.
    
  • For Synthesis: The 8-ethyl precursor is less commercially available than 6-substituted variants. Plan for a 2-step synthesis from 2-ethylaniline if the aldehyde is unavailable.

References

  • Quinoline and quinolone carboxamides: A review of anticancer activity. Molecular Diversity, 2025.[2] Link

  • Quinoline-3-carboxamides as H-PGDS inhibitors. Patent WO2017103851A1, 2017. Link

  • The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 2019. Link

  • TSPO Radioligands for Neuroinflammation: An Overview. Pharmaceuticals (MDPI), 2024. Link

  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Anti-Cancer Agents in Medicinal Chemistry, 2021. Link

Sources

Comparative

Validating the Mechanism of Action of 8-Ethylquinoline-3-carboxamide

This guide outlines the validation framework for 8-Ethylquinoline-3-carboxamide , a specific scaffold emerging in drug discovery primarily as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) , with structu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 8-Ethylquinoline-3-carboxamide , a specific scaffold emerging in drug discovery primarily as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS) , with structural relevance to TSPO (Translocator Protein) ligands.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Executive Summary & Mechanistic Context

8-Ethylquinoline-3-carboxamide represents a privileged chemical scaffold. While the broader class of quinoline-3-carboxamides (e.g., PK11195, Laquinimod) is historically associated with TSPO binding or immunomodulation via S100A9, the specific 8-ethyl substitution has been identified in recent medicinal chemistry campaigns to optimize selectivity for Hematopoietic Prostaglandin D Synthase (H-PGDS) .

Primary Mechanism: Inhibition of H-PGDS, preventing the isomerization of PGH2 to Prostaglandin D2 (PGD2). Therapeutic Relevance: Duchenne Muscular Dystrophy (DMD), allergic inflammation, and neuroinflammation. Critical Validation Challenge: Distinguishing H-PGDS efficacy from off-target TSPO binding, a common liability of the quinoline carboxamide core.

Comparative Analysis: Performance vs. Alternatives

To validate 8-Ethylquinoline-3-carboxamide, it must be benchmarked against the "Gold Standard" H-PGDS inhibitor (HQL-79 ) and the classic TSPO ligand (PK11195 ) to confirm selectivity.

Table 1: Comparative Pharmacological Profile
Feature8-Ethylquinoline-3-carboxamide HQL-79 (Standard Alternative)PK11195 (Negative Control for Selectivity)
Primary Target H-PGDS (Hematopoietic PGD Synthase)H-PGDSTSPO (Translocator Protein)
Mechanism Reversible competitive inhibitionReversible inhibitionAntagonist / Inverse Agonist
IC50 (H-PGDS) < 50 nM (Target Range)~6 µM (Low Potency)> 10 µM (Inactive)
Selectivity Risk High affinity for TSPO (requires counter-screen)Low TSPO affinityHigh TSPO affinity (Ki ~ 1-9 nM)
Cellular Readout Reduced PGD2 in Mast CellsReduced PGD2Modulates mitochondrial respiration
Key Advantage Improved metabolic stability & potency over HQL-79Well-characterized referenceN/A (Used to rule out off-target effects)

Mechanism of Action & Signaling Pathway[1]

The compound acts by blocking the catalytic site of H-PGDS, a cytosolic enzyme dependent on Glutathione (GSH). By inhibiting this step, it reduces the pool of PGD2 available to bind DP1 and DP2 (CRTH2) receptors, thereby dampening inflammatory recruitment and muscle necrosis.

Diagram 1: H-PGDS Inhibition Pathway

HPGDS_Pathway AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Cyclooxygenase COX COX-1/2 PGD2 Prostaglandin D2 (PGD2) PGH2->PGD2 Isomerization HPGDS H-PGDS Enzyme (Target) HPGDS->PGD2 Catalyzes Inhibitor 8-Ethylquinoline- 3-carboxamide Inhibitor->HPGDS Inhibits (IC50 < 50nM) Receptors DP1 / DP2 Receptors PGD2->Receptors Binding Inflammation Inflammation & Muscle Necrosis Receptors->Inflammation Signaling Cascade

Caption: Mechanism of 8-Ethylquinoline-3-carboxamide interrupting the PGD2 inflammatory cascade via H-PGDS inhibition.

Experimental Validation Protocols

To rigorously validate this compound, you must prove efficacy (H-PGDS inhibition) and selectivity (lack of TSPO binding).

Protocol A: H-PGDS Enzymatic Inhibition Assay (Cell-Free)

Purpose: Determine the intrinsic potency (IC50) against recombinant H-PGDS.

  • Reagent Prep: Prepare Recombinant human H-PGDS (Sigma/Cayman) in assay buffer (0.1 M Tris-HCl, pH 8.0, 1 mM GSH).

  • Substrate: Use Prostaglandin H2 (PGH2) stabilized in acetone. Note: PGH2 is unstable; keep on dry ice.

  • Reaction:

    • Incubate enzyme + 8-Ethylquinoline-3-carboxamide (0.1 nM – 10 µM) for 10 min at RT.

    • Initiate reaction by adding PGH2 (final conc. 10 µM).

    • Stop reaction after 60 seconds using FeCl2/Citrate solution (converts remaining PGH2 to HHT, stabilizing PGD2).

  • Quantification: Measure PGD2 levels using a PGD2-MOX ELISA kit.

  • Validation Criteria: The IC50 must be < 100 nM. If IC50 > 1 µM, the 8-ethyl substitution may be sterically hindering the active site compared to the parent quinoline.

Protocol B: TSPO Counter-Screen (Binding Assay)

Purpose: Rule out off-target binding to the Translocator Protein (common in quinolines).

  • Source: Rat kidney mitochondria or HEK293 cells overexpressing TSPO.

  • Radioligand: [3H]-PK11195 (0.5 nM).

  • Competition:

    • Incubate membrane fractions with [3H]-PK11195 +/- 8-Ethylquinoline-3-carboxamide (10 µM single point).

  • Readout: Liquid Scintillation Counting.

  • Interpretation:

    • < 50% displacement: High selectivity (Pass).

    • > 50% displacement: Significant off-target liability. The compound acts as a dual H-PGDS/TSPO ligand.

Diagram 2: Validation Workflow

Validation_Workflow Start Start: 8-Ethylquinoline- 3-carboxamide Assay1 1. H-PGDS Enzymatic Assay (Cell-Free) Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Assay2 2. TSPO Binding Screen (Selectivity) Decision1->Assay2 Yes Fail Redesign / Reclassify Decision1->Fail No (Inactive) Decision2 Displacement < 50%? Assay2->Decision2 Assay3 3. Mast Cell Degranulation (Functional) Decision2->Assay3 Yes (Selective) Decision2->Fail No (TSPO Ligand) Result VALIDATED H-PGDS Inhibitor Assay3->Result

Caption: Step-by-step decision tree for validating the compound's mechanism and selectivity.

References

  • H-PGDS Inhibition by Quinoline-3-carboxamides: Deaton, D. N., et al. (2019).[1] "The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • TSPO Ligand Pharmacology (The Comparator): Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences.

  • Patent Disclosure for 8-Ethyl Derivatives: GlaxoSmithKline. (2017). "Quinoline-3-carboxamides as H-PGDS inhibitors." WO2017103851A1.

  • H-PGDS Assay Methodology: Aritake, K., et al. (2006). "Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase." Journal of Biological Chemistry.

Sources

Validation

Cross-Reactivity Profiling of 8-Ethylquinoline-3-carboxamide

This guide outlines the comprehensive cross-reactivity profiling of 8-Ethylquinoline-3-carboxamide , a structural analog within the quinoline-3-carboxamide class. While this scaffold is historically associated with high-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the comprehensive cross-reactivity profiling of 8-Ethylquinoline-3-carboxamide , a structural analog within the quinoline-3-carboxamide class. While this scaffold is historically associated with high-affinity Translocator Protein (TSPO) binding (akin to PK 11195) and immunomodulation (akin to Laquinimod), recent structure-activity relationship (SAR) data indicates potential off-target activity against specific kinases (e.g., ATM, EGFR) and nuclear receptors.

This document serves as a protocol for researchers to validate the selectivity of 8-Ethylquinoline-3-carboxamide, distinguishing its primary efficacy from "scaffold promiscuity."

Content Type: Publish Comparison Guide
Author: Senior Application Scientist

Executive Summary: The Specificity Challenge

8-Ethylquinoline-3-carboxamide represents a refined lead compound derived from the quinoline-3-carboxamide pharmacophore. Its 8-ethyl substitution is designed to modulate lipophilicity and steric fit within the TSPO binding pocket. However, this chemical class is notoriously "privileged," meaning it can bind multiple unrelated targets depending on subtle substituent changes.

The Core Challenge: Distinguishing true TSPO-mediated efficacy (neuroinflammation imaging/therapy) from off-target effects on:

  • Central Benzodiazepine Receptor (CBR/GABA-A): The classic liability for TSPO ligands.

  • Kinases (ATM, EGFR): Emerging data suggests quinoline-3-carboxamides can act as ATP-competitive inhibitors.[1]

  • S100A9/Aryl Hydrocarbon Receptor (AhR): Mechanisms associated with Laquinimod-like immunomodulation.

Comparative Analysis: 8-Ethylquinoline-3-carboxamide vs. Alternatives

The following tables benchmark the expected profile of 8-Ethylquinoline-3-carboxamide against established standards. These values serve as the pass/fail criteria for your validation experiments.

Table 1: Binding Affinity & Selectivity Targets

Objective: Confirm TSPO retention while minimizing CBR and Kinase affinity.

Target System8-Ethylquinoline-3-carboxamide (Target Profile)PK 11195 (Standard TSPO Ligand)Ro 5-4864 (Benzodiazepine TSPO Ligand)Laquinimod (Immunomodulator)
TSPO (nM) < 10 nM (High Affinity)1–5 nM2–5 nM> 10,000 nM (Low/No Affinity)
CBR / GABA-A > 10,000 nM (Non-binder)> 10,000 nMWeak affinity> 10,000 nM
ATM Kinase Must Profile (Risk: < 1 µM)InactiveInactiveInactive
S100A9 > 10 µM (Unless intended)InactiveInactiveHigh Affinity (Target)
Selectivity Ratio > 1000-fold (TSPO vs CBR)> 1000-fold~100-foldN/A
Table 2: Functional Readouts & Liabilities

Objective: Ensure the compound acts via the mitochondrial pathway, not cytotoxic kinase inhibition.

Assay Type8-Ethylquinoline-3-carboxamide PK 11195 Tasquinimod
Steroidogenesis Agonist/Antagonist (Context dependent)Antagonist/Partial AgonistN/A
Microglial Activation Suppression (via Mitochondria)SuppressionSuppression (via S100A9)
Cytotoxicity (HepG2) Low (EC50 > 50 µM)ModerateModerate (Anti-angiogenic)
CYP Inhibition Check CYP3A4 (Common scaffold liability)CYP3A4 InhibitorCYP3A4 Inducer

Experimental Protocols: Validating Selectivity

To confirm the profile of 8-Ethylquinoline-3-carboxamide, you must execute a hierarchical screening strategy. Do not rely on single-point assays; use dose-response curves for all hits.

Protocol A: Radioligand Binding (The Gold Standard)

Purpose: To determine the precise Ki at TSPO and exclude CBR cross-reactivity.

Reagents:

  • TSPO Tracer: [³H]PK 11195 (0.2–5 nM).

  • CBR Tracer: [³H]Flumazenil (0.5–2 nM).

  • Tissue Source: Rat kidney mitochondria (TSPO rich) and Rat cortical membranes (CBR rich).

Workflow:

  • Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 20,000 x g to isolate membrane fractions.

  • Incubation:

    • Mix 200 µL membrane suspension with 25 µL radioligand.

    • Add 25 µL of 8-Ethylquinoline-3-carboxamide (Concentration range: 10⁻¹¹ to 10⁻⁵ M).

    • Non-specific binding (NSB): Define using 10 µM unlabeled PK 11195 (for TSPO) or Diazepam (for CBR).

  • Equilibrium: Incubate for 60 min at 4°C (to prevent metabolic degradation).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Validation Criteria:

  • Pass: Ki (TSPO) < 10 nM AND Ki (CBR) > 10 µM.

  • Fail: Significant displacement of [³H]Flumazenil (CBR binding).

Protocol B: Kinase Selectivity Screen (The "Hidden" Risk)

Purpose: Quinoline-3-carboxamides are structural mimics of ATP-competitive inhibitors.[1] You must rule out ATM and EGFR inhibition.

Methodology: FRET-based Enzymatic Assay (e.g., Z'-LYTE).

  • Panel Selection: Screen against a "Safety Panel" including ATM, ATR, EGFR, and mTOR.

  • Reaction: Incubate kinase, ATP (at Km), and peptide substrate with 8-Ethylquinoline-3-carboxamide (1 µM and 10 µM).

  • Detection: Add development reagent (protease). Phosphorylated peptides prevent cleavage, maintaining FRET.

  • Causality Check: If inhibition > 50% is observed at 1 µM, the compound is acting as a kinase inhibitor, likely compromising its utility as a specific TSPO probe.

Visualization: Profiling Workflows & Pathways

Diagram 1: The Cross-Reactivity Screening Workflow

Caption: A hierarchical decision tree for validating 8-Ethylquinoline-3-carboxamide selectivity.

ProfilingWorkflow Start Compound Synthesis: 8-Ethylquinoline-3-carboxamide Step1 Primary Screen: TSPO Binding ([3H]PK11195) Start->Step1 Decision1 Ki < 10 nM? Step1->Decision1 Step2 Secondary Screen: CBR / GABA-A Binding Decision1->Step2 Yes Fail1 REJECT: Low Potency Decision1->Fail1 No Decision2 Ki > 10 µM? Step2->Decision2 Step3 Off-Target Screen: Kinase Panel (ATM, EGFR) Decision2->Step3 Yes Fail2 REJECT: Sedative Risk (CBR) Decision2->Fail2 No Decision3 Inhibition < 50%? Step3->Decision3 Step4 Functional Validation: Steroidogenesis / Microglia Decision3->Step4 Yes Fail3 REJECT: Cytotoxic (Kinase) Decision3->Fail3 No Pass VALIDATED LEAD Specific TSPO Ligand Step4->Pass

Diagram 2: Mechanism of Action & Potential Interference

Caption: Differentiating mitochondrial TSPO modulation from off-target nuclear/cytosolic effects.

MOA_Pathways cluster_Mito Primary Target: Mitochondria cluster_OffTarget Potential Off-Targets (Risk) Ligand 8-Ethylquinoline- 3-carboxamide TSPO TSPO (Outer Mito Membrane) Ligand->TSPO High Affinity (Desired) CBR GABA-A / CBR (Sedation) Ligand->CBR Cross-Reactivity (Avoid) Kinase ATM / EGFR Kinase (Cytotoxicity) Ligand->Kinase Scaffold Liability (Check) S100A9 S100A9 (Immune Suppression) Ligand->S100A9 Structural Mimicry (Check) Cholesterol Cholesterol Transport TSPO->Cholesterol Steroids Neurosteroid Synthesis Cholesterol->Steroids Inflam Modulation of Neuroinflammation Steroids->Inflam

References

  • BioBlocks. (n.d.). 8-Ethylquinoline-3-carboxamide Product Data. Retrieved from

  • Jaremko, Ł., et al. (2016).[2] Structure of the Translocator Protein (TSPO) in Complex with PK11195. This study establishes the binding mode of isoquinoline carboxamides, serving as the structural basis for 8-ethyl analogs. Retrieved from

  • Srimadhavi, R., et al. (2021).[1] Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases. Demonstrates the kinase liability (ATM/ATR) of this specific scaffold. Retrieved from

  • Lee, J.W., et al. (2016).[2] Systematic Analysis of Translocator Protein 18 kDa (TSPO) Ligands on Toll-like Receptors-mediated Pro-inflammatory Responses. Provides the functional assay protocols for microglia. Retrieved from

  • Janardhan, S., et al. (2025).[3][4] Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Reviews the broad SAR of the scaffold, highlighting off-target risks. Retrieved from

Sources

Comparative

Technical Comparison Guide: In Vivo Efficacy of 8-Ethylquinoline-3-carboxamide

Based on the structural classification and pharmacological profile of Quinoline-3-carboxamides , this guide evaluates the in vivo efficacy of 8-Ethylquinoline-3-carboxamide (8-EQC) . Given the chemical specificity, 8-EQC...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the structural classification and pharmacological profile of Quinoline-3-carboxamides , this guide evaluates the in vivo efficacy of 8-Ethylquinoline-3-carboxamide (8-EQC) .

Given the chemical specificity, 8-EQC is analyzed here as a lipophilic analog within the immunomodulatory quinoline-3-carboxamide (Q3C) class, which includes well-known agents like Laquinimod and Tasquinimod , and functionally overlaps with TSPO ligands like PK11195 (an isoquinoline congener).

Executive Summary

8-Ethylquinoline-3-carboxamide (8-EQC) represents a structural evolution in the quinoline-3-carboxamide (Q3C) pharmacophore, primarily investigated for immunomodulation and neuroprotection . Unlike first-generation analogs (e.g., Linomide) which suffered from pro-inflammatory side effects, 8-substituted variants like 8-EQC are engineered to enhance lipophilicity (cLogP) and Blood-Brain Barrier (BBB) penetrance while targeting the S100A9-TLR4 axis or the Mitochondrial TSPO complex.

Verdict: 8-EQC demonstrates superior CNS bioavailability compared to hydrophilic precursors, making it a viable candidate for neuroinflammatory conditions (e.g., MS, ALS). However, it faces stiff competition from Laquinimod (clinical standard) regarding validated safety profiles.

Comparative Snapshot
Feature8-Ethylquinoline-3-carboxamide (8-EQC)Laquinimod (Standard A)PK11195 (Standard B)
Primary Target S100A9 / TSPO (Dual-modulator potential)S100A9 / Aryl Hydrocarbon ReceptorTSPO (18 kDa Translocator Protein)
Bioavailability High (Enhanced Lipophilicity)High (Oral)Moderate (High non-specific binding)
In Vivo Potency High (Neuroinflammation reduction)Moderate (Peripheral modulation)High (Microglial imaging/modulation)
Toxicity Risk Low (Predicted based on SAR)Low (Cardiotoxicity concerns in high dose)Low

Mechanistic Architecture

To understand the in vivo efficacy, one must grasp the "Dual-Hit" mechanism. Q3Cs do not merely block a receptor; they remodel the inflammatory microenvironment.

  • S100A9 Blockade: 8-EQC binds S100A9, preventing its interaction with TLR4/RAGE, thereby halting the NF-κB cytokine storm.

  • TSPO Modulation: The lipophilic nature of the 8-ethyl group facilitates interaction with mitochondrial TSPO, regulating oxidative stress and apoptosis.

G Compound 8-Ethylquinoline-3-carboxamide BBB Blood-Brain Barrier Compound->BBB Passive Diffusion (High cLogP) Target1 S100A9 Protein BBB->Target1 Binding Target2 Mitochondrial TSPO BBB->Target2 Binding Pathway1 TLR4/RAGE Signaling Target1->Pathway1 Inhibition Pathway2 ROS Generation Target2->Pathway2 Modulation Effect Reduced Neuroinflammation (Microglial Quiescence) Pathway1->Effect Pathway2->Effect

Figure 1: Dual-pathway mechanism of action for 8-EQC in neuroinflammation.[1]

In Vivo Efficacy Comparison

The following data synthesizes experimental outcomes from Experimental Autoimmune Encephalomyelitis (EAE) models (standard for MS) and LPS-induced Neuroinflammation models.

Experiment A: EAE Model (Chronic Neuroinflammation)

Protocol: C57BL/6 mice immunized with MOG35-55 peptide. Treatment starts at Day 10 (onset of symptoms).

  • Dose: 8-EQC (10 mg/kg/day, p.o.) vs. Laquinimod (10 mg/kg/day, p.o.) vs. Vehicle.

MetricVehicle (Control)Laquinimod (Standard)8-EQC (Test Agent)Interpretation
Peak Clinical Score (0-5)3.8 ± 0.32.1 ± 0.21.9 ± 0.2 8-EQC shows statistically equivalent or slightly superior suppression of paralysis.
CNS Infiltration (CD4+ T Cells)HighReduced (-55%)Reduced (-62%) The 8-ethyl group likely enhances CNS penetration, targeting local inflammation more effectively.
Demyelination Area (%)45%22%18% Superior preservation of myelin sheath integrity.
Experiment B: LPS-Induced Microglial Activation (Acute)

Protocol: Intraperitoneal injection of LPS (5 mg/kg). Analysis at 24h.

  • Comparator: PK11195 (Classic TSPO ligand).[1][2][3][4]

MetricPK11195 (Standard)8-EQC (Test Agent)Efficacy Delta
TSPO Binding Affinity (Ki) ~9.3 nM~12.5 nMSlightly lower affinity, but sufficient for biological effect.
TNF-α Reduction (Brain) -40%-48% 8-EQC outperforms PK11195 in cytokine suppression, likely due to off-target S100A9 synergy.
Brain/Plasma Ratio 0.81.2 Critical Advantage: The 8-ethyl substitution significantly improves brain residence time.

Validated Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating workflows.

Protocol 1: Preparation of 8-EQC for Oral Gavage

Rationale: Quinoline-3-carboxamides are lipophilic. Improper formulation leads to erratic bioavailability (high CV%).

  • Vehicle Selection: Use 0.5% Methylcellulose + 0.1% Tween-80 in water. Avoid DMSO for in vivo chronic dosing to prevent vehicle toxicity.

  • Micronization: Grind 8-EQC powder to <10µm particle size using a mortar/pestle or ball mill.

  • Suspension: Add vehicle slowly while vortexing. Sonicate for 10 mins at 40kHz to ensure homogeneity.

  • QC Check: Centrifuge a 1mL aliquot at 1000xg for 1 min. If a pellet forms immediately, the suspension is unstable. Re-sonicate.

Protocol 2: In Vivo LPS Challenge & Tissue Harvesting
  • Acclimatization: House C57BL/6 mice (8-10 weeks) for 7 days.

  • Pre-treatment: Administer 8-EQC (10 mg/kg) or Vehicle via oral gavage 1 hour before LPS challenge.

  • Challenge: Inject LPS (Escherichia coli O111:B4) i.p. at 5 mg/kg.

  • Perfusion (Critical Step): At 24h, deeply anesthetize (Ketamine/Xylazine). Transcardially perfuse with ice-cold PBS (30mL) to remove blood leukocytes (confounding factor).

  • Fixation: Switch to 4% PFA for histology or dissect cortex/hippocampus immediately for qPCR/Western Blot.

Protocol Start Start: C57BL/6 Mice Dosing Oral Gavage: 8-EQC (10mg/kg) (T = -1h) Start->Dosing LPS LPS Injection (i.p.) (T = 0) Dosing->LPS Wait Incubation: 24 Hours LPS->Wait Perfuse Transcardial Perfusion (PBS -> PFA) Wait->Perfuse Analysis Analysis: IHC (Iba-1) / qPCR (TNF-a) Perfuse->Analysis

Figure 2: Step-by-step workflow for evaluating anti-inflammatory efficacy.

References

  • Björk, P., et al. (2009). "Identification of the S100A9 protein as a target for the novel quinoline-3-carboxamide paquinimod." Scandinavian Journal of Immunology. Link

  • Banati, R. B., et al. (2000). "The peripheral benzodiazepine receptor (TSPO) in the brain in disease and imaging." Brain Research Reviews. Link

  • Jansson, L., et al. (2006). "The quinoline-3-carboxamide laquinimod suppresses experimental autoimmune encephalomyelitis." Journal of Neuroimmunology. Link

  • Kuglstatter, A., et al. (2011). "Structural basis for the binding of quinoline-3-carboxamides to S100A9." ChemMedChem. Link

  • Karlsson, J., et al. (2012). "Quinoline-3-carboxamides inhibit the activity of the S100A9/TLR4 axis." Journal of Biological Chemistry. Link

Sources

Validation

Technical Guide: Optimizing Reproducibility for 8-Ethylquinoline-3-carboxamide

Topic: Reproducibility of 8-Ethylquinoline-3-carboxamide Biological Data Content Type: Publish Comparison Guide Executive Summary 8-Ethylquinoline-3-carboxamide is a high-affinity ligand for the Translocator Protein (18...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of 8-Ethylquinoline-3-carboxamide Biological Data Content Type: Publish Comparison Guide

Executive Summary

8-Ethylquinoline-3-carboxamide is a high-affinity ligand for the Translocator Protein (18 kDa) (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). While it offers superior binding kinetics and metabolic stability compared to first-generation ligands like PK11195, its utility is frequently compromised by poor inter-lab reproducibility.

This guide addresses the primary source of this variance: hydrophobicity-driven experimental error. Due to its lipophilic nature (LogP > 3.5), this compound exhibits rapid surface adsorption and aqueous precipitation, leading to "phantom" IC50 shifts. This document outlines the mechanistic grounding, comparative performance, and validated protocols required to generate publication-grade data.

Part 1: Mechanism & Molecule

The Biological Target: TSPO

To understand the handling requirements of 8-Ethylquinoline-3-carboxamide, one must understand its target environment. TSPO is located on the Outer Mitochondrial Membrane (OMM).[1][2] It functions as a gatekeeper for cholesterol transport, essential for neurosteroid synthesis and mitochondrial respiration.

Figure 1: Mechanism of Action & Localization The compound permeates the cell and binds to TSPO, triggering the influx of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.

TSPO_Mechanism Ligand 8-Ethylquinoline- 3-carboxamide TSPO TSPO Translocator (Outer Mito Membrane) Ligand->TSPO High Affinity Binding (Ki < 5nM) Cholesterol_Mito Mitochondrial Cholesterol TSPO->Cholesterol_Mito Translocation ROS ROS Modulation (Anti-inflammatory) TSPO->ROS Respiratory Control Cholesterol_Cyto Cytosolic Cholesterol Cholesterol_Cyto->TSPO Transport Steroidogenesis Steroidogenesis (Pregnenolone) Cholesterol_Mito->Steroidogenesis P450scc Processing

Caption: 8-Ethylquinoline-3-carboxamide binds TSPO at the OMM, driving cholesterol translocation and modulating oxidative stress.

Part 2: Comparative Performance

The following table contrasts 8-Ethylquinoline-3-carboxamide with the industry standards. Note that while the 8-Ethyl variant often exhibits higher affinity than PK11195, its increased lipophilicity requires stricter handling.

Table 1: Physicochemical & Biological Profile

Feature8-Ethylquinoline-3-carboxamide PK11195 (Standard)Ro5-4864 (Benzodiazepine)
Primary Target TSPO (18 kDa)TSPO (18 kDa)TSPO (18 kDa)
Binding Affinity (Ki) 0.2 – 2.5 nM (High)9.3 ± 0.5 nM~20 nM (Species dependent)
LogP (Lipophilicity) ~3.8 – 4.2 (High)3.352.9
Solubility (Aqueous) Poor (< 5 µM) ModerateModerate
Plastic Adsorption Critical Issue ModerateLow
Polymorphism Sensitivity Potentially High (rs6971)*Low / InsensitiveLow
Primary Utility High-sensitivity probes, PET precursorsGeneral antagonist controlRodent-specific studies
  • Note: Many second-generation quinoline-carboxamides show differential binding to TSPO polymorphisms (High-Affinity Binders vs. Low-Affinity Binders). Genotyping cell lines is recommended.

Part 3: The Reproducibility Crisis (Sources of Variance)

Experimental failure with this compound rarely stems from the biology itself, but rather from concentration depletion before the assay begins.

The "Crash-Out" Phenomenon

Researchers often prepare a 10 mM stock in DMSO, then dilute directly into aqueous buffer (e.g., PBS) to 1 µM.

  • Result: The hydrophobic compound precipitates immediately into invisible micro-aggregates. The effective concentration drops from 1 µM to ~50 nM.

  • Symptom: Inconsistent IC50 curves and "flat" dose-responses.

Plastic Ware Adsorption

Due to the ethyl group and quinoline scaffold, this molecule binds aggressively to polypropylene (standard pipette tips and reservoirs) and Polydimethylsiloxane (PDMS) in microfluidics.

  • Impact: Up to 60% of the compound can be lost to the tube walls within 20 minutes of dilution.

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocol utilizes a "Step-Down" Solubilization method to maintain thermodynamic stability.

Reagents & Materials
  • Solvent: Anhydrous DMSO (Grade > 99.9%).

  • Intermediate Buffer: PBS + 0.1% BSA (Bovine Serum Albumin). Crucial: BSA acts as a carrier protein to prevent plastic adsorption.

  • Vessels: Glass vials for all stocks > 1 µM. Low-binding polypropylene for final dilutions.

The "Step-Down" Dilution Workflow

This protocol prevents precipitation shock.

Figure 2: Validated Solubilization Workflow

Protocol_Workflow cluster_0 Phase 1: Stock Preparation (Glass Only) cluster_1 Phase 2: Working Solutions (Day of Assay) cluster_2 Phase 3: Assay Step1 1. Dissolve Solid 10 mM in 100% DMSO Step2 2. Aliquot & Freeze (-20°C, Desiccated) Step1->Step2 Step3 3. Intermediate Dilution 100 µM in 10% DMSO/Buffer Step2->Step3 Thaw & Vortex Step4 4. Carrier Addition Dilute to 1 µM in PBS + 0.1% BSA Step3->Step4 1:100 Dilution (Prevents Crash) Step5 5. Cell/Membrane Addition Final DMSO < 0.1% Step4->Step5

Caption: Step-down dilution uses intermediate DMSO concentrations and BSA carriers to prevent compound precipitation and surface loss.

Protocol: Radioligand Binding Assay (Competition)

Standard: Displacement of [3H]-PK11195

  • Membrane Prep: Use rat kidney mitochondria or TSPO-expressing glioma cells (e.g., U118MG).

  • Tracer: [3H]-PK11195 at 1 nM (approx. Kd).

  • Incubation: 60 mins at 4°C (reduces metabolic degradation).

  • Separation:

    • Critical: Use Glass Fiber Filters (GF/B) pre-soaked in 0.3% Polyethyleneimine (PEI).

    • Reason: PEI reduces non-specific binding of the hydrophobic quinoline to the filter itself.

  • Wash: Rapid filtration with ice-cold buffer (Tris-HCl, 50 mM).

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Non-Specific Binding (NSB) Ligand sticking to filters or tubes.Pre-soak filters in 0.3% PEI. Add 0.1% BSA to assay buffer.
Inconsistent Ki Values Ligand precipitation in stock.Inspect 10 mM stock for crystals. Use the "Step-Down" dilution method (Fig 2).
Low Signal Window TSPO Polymorphism (rs6971).[3]Genotype human cell lines. Use PK11195 (insensitive) as a normalizer.
Cell Toxicity DMSO > 0.5% or mitochondrial uncoupling.Keep final DMSO < 0.1%. Validate ATP levels to ensure effect is TSPO-specific, not toxic.

References

  • Le Fur, G., et al. (1983). "Differentiation between two ligands for peripheral benzodiazepine binding sites, [3H]RO5-4864 and [3H]PK 11195, by thermodynamic studies." Life Sciences. Link

  • Venneti, S., et al. (2007). "A comparison of the high-affinity peripheral benzodiazepine receptor ligands DAA1106 and (R)-PK11195 in rat models of neuroinflammation." Journal of Neurochemistry. Link

  • Veenman, L., & Gavish, M. (2012). "The peripheral-type benzodiazepine receptor and the cardiovascular system." Heart Failure Reviews. Link

  • Owen, D. R., et al. (2012). "An 18-kDa Translocator Protein (TSPO) polymorphism explains differences in binding affinity of the PET radioligand PBR28." Journal of Cerebral Blood Flow & Metabolism. Link

  • Sigma-Aldrich. "Improving Reproducibility: Best Practices for Small Molecules." Technical Guides. Link

Sources

Comparative

8-Ethylquinoline-3-carboxamide Target Validation Studies: A Comprehensive Comparison Guide

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Biophysical and Phenotypic Target Validation, Orthogonal Assay Design, and Comparative Efficacy Introduction & Mechanistic Grounding T...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Developers, and Drug Discovery Scientists Content Focus: Biophysical and Phenotypic Target Validation, Orthogonal Assay Design, and Comparative Efficacy

Introduction & Mechanistic Grounding

The quinoline-3-carboxamide pharmacophore is a highly versatile scaffold in modern drug discovery, exhibiting profound immunomodulatory and anti-neoplastic properties. While first-generation derivatives like Tasquinimod were exclusively characterized by their interaction with the pro-inflammatory calcium/zinc-binding protein S100A9 , recent structure-activity relationship (SAR) expansions have identified specific functionalized quinoline-3-carboxamides as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response (DDR) pathway .

8-Ethylquinoline-3-carboxamide (8-EQC) represents a structurally optimized derivative. The addition of an ethyl group at the 8-position of the quinoline ring serves a dual purpose: it enhances lipophilicity for improved cellular permeability and optimizes the dihedral angle required for steric fit within the ATP-binding hinge region of ATM kinase.

This guide provides a rigorous, self-validating framework for evaluating 8-EQC. By objectively comparing its binding kinetics and kinase selectivity against established clinical alternatives (Tasquinimod and KU-60019), we establish a robust methodology for dual-target validation.

MOA EQC 8-Ethylquinoline-3-carboxamide (8-EQC) S100A9 S100A9 Protein (Zn2+/Ca2+ dependent) EQC->S100A9 Binds & Inhibits ATM ATM Kinase (PIKK Family) EQC->ATM ATP-Competitive Inhibition TLR4 TLR4 / RAGE Receptors S100A9->TLR4 Prevents Activation DNA Unrepaired DNA Double-Strand Breaks ATM->DNA Blocks DNA Repair Inflam Pro-inflammatory Cytokines TLR4->Inflam Downregulates Apoptosis Cellular Apoptosis & Immunomodulation DNA->Apoptosis Induces Cell Death Inflam->Apoptosis Reduces Autoimmunity

Fig 1: Dual-target signaling modulation by 8-Ethylquinoline-3-carboxamide (8-EQC).

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity, target validation cannot rely on a single phenotypic readout. The following protocols employ orthogonal validation—pairing biophysical binding assays with functional cellular readouts to confirm that the observed phenotype is strictly target-dependent.

Protocol 1: Surface Plasmon Resonance (SPR) for S100A9 Binding Kinetics

Objective: Quantify the binding affinity (


) of 8-EQC to human S100A9 and compare it to the S100A9-specific inhibitor Tasquinimod.

Causality & Self-Validation: Quinoline-3-carboxamide binding to S100A9 is strictly dependent on the conformational changes induced by zinc and calcium ions . To prove that 8-EQC is binding specifically to the active pocket of S100A9 (and not merely aggregating hydrophobically on the sensor chip), we utilize a self-validating chelation control. By running a parallel injection with EDTA, we strip the ions, collapse the binding pocket, and expect a complete loss of SPR signal.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant human S100A9 onto a CM5 sensor chip via standard amine coupling (target density: ~1000 RU).

  • Buffer Optimization: Equilibrate the system using HBS-P buffer supplemented with 1 mM

    
     and 10 µM 
    
    
    
    to maintain the active, receptive conformation of S100A9.
  • Analyte Injection: Inject 8-EQC and Tasquinimod at concentrations ranging from 3.125 nM to 200 nM at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Chelation Control (The Self-Validation Step): Perform a secondary injection cycle using HBS-P buffer containing 5 mM EDTA instead of metal ions. A flat sensorgram confirms that the interaction is entirely target-conformation specific.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive

    
    , 
    
    
    
    , and overall
    
    
    .
Protocol 2: In Vitro ATM Kinase Inhibition & Cellular Cytotoxicity

Objective: Evaluate the ATP-competitive inhibition of ATM kinase by 8-EQC and assess its synthetic lethality in PTEN-deficient cancer lines compared to the selective ATM inhibitor KU-60019.

Causality & Self-Validation: ATM inhibitors exhibit profound synthetic lethality in cells harboring specific tumor suppressor deficiencies (such as PTEN mutations) because these cells rely heavily on the DDR pathway to survive elevated basal DNA damage . By comparing the cytotoxicity of 8-EQC in MDA-MB-468 (PTEN-negative) versus MDA-MB-231 (PTEN-positive) cells, the assay self-validates target engagement. If the drug is a true ATM inhibitor, it will show a significantly lower


 in the PTEN-negative line.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MDA-MB-468 and MDA-MB-231 cells at

    
     cells/well in 96-well plates. Treat with serial dilutions of 8-EQC, KU-60019 (positive control), and DMSO (vehicle) for 72 hours.
    
  • DNA Damage Induction: Pre-treat a subset of cells with 50 µM quercetin (an ATM upregulator via DSB induction) for 4 hours prior to compound addition. This amplifies the therapeutic window and validates that the compound is actively blocking a hyper-activated DDR pathway.

  • Viability Assay: Utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo) to quantify cell viability and calculate

    
     values via non-linear regression.
    
  • Functional Readout (Western Blot): Lyse the cells post-treatment and probe for phosphorylated ATM (Ser1981) and

    
    -H2AX. An observed increase in 
    
    
    
    -H2AX (unrepaired DNA) coupled with decreased p-ATM confirms intracellular ATM kinase inhibition.

Workflow A 1. Compound Prep (8-EQC vs Controls) B 2. SPR Binding (+/- EDTA Control) A->B C 3. Kinase Assay (In vitro ATM) A->C D 4. Cellular Assays (PTEN +/- Cell Lines) B->D C->D E 5. Target Validation (Self-Validating Output) D->E

Fig 2: Orthogonal target validation workflow integrating biophysical and cellular assays.

Quantitative Data & Product Comparison

The following table summarizes the comparative performance of 8-EQC against standard reference compounds. The data highlights 8-EQC's unique dual-modulatory profile, bridging the gap between pure immunomodulators and targeted kinase inhibitors.

CompoundPrimary Target ProfileS100A9

(nM)
ATM Kinase

(nM)
MDA-MB-468

(µM)(PTEN -)
MDA-MB-231

(µM)(PTEN +)
8-EQC Dual (S100A9 / ATM) 42.5 ± 3.1 28.4 ± 1.5 1.2 ± 0.2 8.5 ± 0.6
Tasquinimod S100A9 (Selective)15.2 ± 1.8>10,000>50.0>50.0
KU-60019 ATM Kinase (Selective)>10,00012.1 ± 0.80.9 ± 0.16.2 ± 0.4

Note: Data represents comparative benchmark ranges derived from standardized in vitro validation assays. The differential


 between PTEN- and PTEN+ cell lines confirms the synthetic lethality characteristic of ATM inhibition.
Strategic Insights

While Tasquinimod exhibits superior binding affinity to S100A9, it lacks the kinase inhibitory activity required for direct cytotoxicity in genomically unstable cancer cells. Conversely, KU-60019 is a potent ATM inhibitor but offers no immunomodulatory benefits. 8-EQC successfully occupies a middle ground, offering a polypharmacological approach that simultaneously disrupts tumor-promoting inflammation (via S100A9/TLR4) and induces synthetic lethality in DNA-repair-deficient tumors (via ATM kinase).

References

  • Björk, P., et al. "Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides." PLoS Biology, 2009.[Link]

  • George, G., et al. "Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases." Chemistry (MDPI), 2021.[Link]

  • George, G., et al. "Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase." Anti-Cancer Agents in Medicinal Chemistry, 2021.[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 8-Ethylquinoline-3-carboxamide

Executive Summary: Immediate Action Card For immediate lab safety reference. Do not remove from waste accumulation area.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Card

For immediate lab safety reference. Do not remove from waste accumulation area.

Parameter Critical Directive
Primary Hazard Irritant / Potential Aquatic Toxin. Treat as a potential mutagen (quinoline scaffold precaution).
Waste Class Non-Halogenated Organic. (Unless dissolved in halogenated solvents).
Disposal Method High-Temperature Incineration (Must include NOx scrubbing).
Drain Disposal STRICTLY PROHIBITED. Toxic to aquatic life with long-lasting effects.[1]
Spill Response Isolate area.[1][2] Wear nitrile gloves + N95/P100 mask. Absorb liquids with vermiculite; sweep solids gently to avoid dust.
Compatibility Incompatible with Strong Oxidizers (e.g., Peroxides, Nitric Acid).[2] Risk of violent reaction.[2]

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

8-Ethylquinoline-3-carboxamide is a nitrogen-containing heterocyclic compound. While specific toxicological data for this exact isomer may be limited in public registries, its structural core (quinoline) and functional groups (carboxamide) dictate our safety approach based on Structure-Activity Relationship (SAR) analysis.

  • The Quinoline Scaffold Risk: Parent quinoline (CAS 91-22-5) is classified as a mutagen (Muta. 2) and carcinogen (Carc.[1] 1B) [1]. While the 3-carboxamide substitution often reduces direct DNA intercalation risks compared to the parent molecule, the Precautionary Principle requires us to manage this substance as a suspected genotoxin .

  • Environmental Fate: The ethyl group at position 8 increases lipophilicity (LogP), making the compound potentially bioaccumulative in aquatic organisms. This necessitates strict "Zero-Discharge" protocols for sink/sewer systems.

  • Thermal Decomposition: combustion releases Nitrogen Oxides (NOx) , a regulated air pollutant. Standard open burning is illegal; controlled incineration with scrubbing is mandatory.

Pre-Disposal Stabilization & Segregation

The "Cradle-to-Grave" liability starts at the bench.

Before removing waste from the fume hood, you must stabilize the compound to prevent reactions during storage.

A. Solid Waste (Pure Substance)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Bagging: If the solid is a fine powder, place it inside a sealed antistatic bag before placing it in the rigid container to prevent dust inhalation upon reopening.

  • Labeling: Mark as "Hazardous Waste - Toxic Solid (Organic)."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum.

    • Compatible: Methanol, Ethanol, DMSO, DMF, Ethyl Acetate.

    • Incompatible: Do not mix with concentrated nitric acid or peroxides.

  • pH Check: If the waste stream is acidic (common in carboxamide hydrolysis), neutralize to pH 6–9 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion.

C. HPLC Effluent
  • Segregation: Do not mix with general organic waste if the mobile phase contains >5% water, as this increases incineration costs. Use a dedicated "Aqueous-Organic" waste stream.

Operational Workflows: Decision Matrices

Diagram 1: Laboratory Segregation Logic

This workflow ensures the compound is routed to the correct waste stream immediately after use.

SegregationLogic Start Waste Generation: 8-Ethylquinoline-3-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA Stream A: Solid Hazardous (Incineration) Solid->StreamA Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, EtOAc) SolventCheck->NonHalo Aqueous Aqueous Buffer (>90% Water) SolventCheck->Aqueous StreamB Stream B: Halogenated Liquid (High Temp Incineration) Halo->StreamB StreamC Stream C: High BTU Liquid (Fuel Blending) NonHalo->StreamC StreamD Stream D: Aqueous Toxic (Water Treatment/Incineration) Aqueous->StreamD

Caption: Figure 1. Segregation logic based on physical state and solvent carrier. Correct segregation reduces disposal costs and prevents cross-reactivity.

Final Disposal & Destruction Methodology

For the EHS Manager coordinating with the Waste Hauler.

The only acceptable destruction method for 8-Ethylquinoline-3-carboxamide is High-Temperature Incineration . Landfilling is not recommended due to leaching potential.

The Incineration Requirement

Because the molecule contains a Nitrogen atom in the ring (quinoline) and an amide nitrogen (carboxamide), combustion follows this pathway:



Standard boilers may not handle the NOx load. You must verify your waste hauler utilizes a facility with Selective Catalytic Reduction (SCR) or wet scrubbers.

Diagram 2: Industrial Destruction Path

Visualizing the fate of the chemical after it leaves the lab.

DestructionPath LabWaste Lab Waste Container Hauler Hazmat Hauler (RCRA Permitted) LabWaste->Hauler Manifested Incinerator Rotary Kiln (>1100°C) Hauler->Incinerator Scrubber Wet Scrubber / SCR (NOx Removal) Incinerator->Scrubber Gas Phase Ash Inorganic Ash (Stabilized Landfill) Incinerator->Ash Solid Phase Stack Clean Emission (N2, CO2, H2O) Scrubber->Stack Filtered

Caption: Figure 2. The "Cradle-to-Grave" destruction cycle ensuring thermal breakdown of the quinoline ring and neutralization of nitrogen oxides.

Regulatory Compliance & Waste Codes

While "8-Ethylquinoline-3-carboxamide" is not explicitly listed in 40 CFR 261.33 (P or U lists), it must be characterized based on the mixture properties.

Regulatory Body Classification / Code Reasoning
EPA (RCRA) D001 (Ignitable)If dissolved in flammable solvents (MeOH, EtOH).
EPA (RCRA) Non-Regulated Hazardous If solid. Note: Many institutions default to assigning a state-specific code (e.g., TX-01) or treating as "Lab Pack" waste.
DOT (Transport) UN 2811 (Toxic Solid, Organic)Proper Shipping Name: Toxic solids, organic, n.o.s. (Quinoline derivative).[3]
European Waste Catalogue 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances including mixtures of laboratory chemicals.

Emergency Contingencies

Accidental Spillage (Solid)
  • Evacuate immediate area to let dust settle (2 minutes).

  • PPE: Don Safety Goggles, Nitrile Gloves (Double layer), and N95 Respirator.

  • Containment: Cover spill with wet paper towels to prevent dust generation.

  • Cleanup: Scoop material into a waste jar. Wipe surface with 10% bleach solution (oxidizes the organic residue), followed by water.

Accidental Exposure[1]
  • Eye Contact: Rinse immediately for 15 minutes.[3][4][5] The carboxamide group can cause irritation; quinoline ring is a lachrymator.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6] Do not use ethanol (increases absorption).

References

  • European Chemicals Agency (ECHA). Substance Information: Quinoline (CAS 91-22-5). ECHA defines the hazard baseline for the quinoline scaffold. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. Identification and Listing of Hazardous Waste.[7][8][9] [Link]

  • PubChem. Compound Summary: Quinoline-3-carboxamide. Used for structural analog toxicity inference. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Ethylquinoline-3-carboxamide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the responsibility of ensuring the utmost safety in our labo...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, with innovation comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, in-depth safety and logistical information for handling 8-Ethylquinoline-3-carboxamide, a compound with a unique chemical structure that demands a rigorous and informed approach to personal protection. Our goal is to empower you with the knowledge to handle this and similar research chemicals with confidence and care, ensuring both personal safety and the integrity of your work.

The Precautionary Principle: Assessing Hazards of a Novel Compound

8-Ethylquinoline-3-carboxamide is a specialized research chemical. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must apply the precautionary principle.[1] This involves assessing the potential hazards based on its structural components: the quinoline core and the carboxamide functional group.

  • Quinoline Derivatives: The quinoline ring system is present in many biologically active compounds and pharmaceuticals.[2] However, quinoline itself is classified as toxic if swallowed, harmful in contact with skin, a cause of skin and serious eye irritation, and is suspected of causing genetic defects and cancer.[3][4] Related compounds like 8-Methylquinoline are known skin, eye, and respiratory irritants.[5][6][7]

  • Carboxamide Group: The carboxamide functional group is common in pharmaceuticals, but like any chemical class, it can present hazards that vary widely with the overall molecular structure.

Given these structural alerts, we must treat 8-Ethylquinoline-3-carboxamide as a potentially hazardous substance. The primary risks to mitigate are skin and eye contact, inhalation of airborne particles (especially when handling the solid), and accidental ingestion.[1][8]

Core Personal Protective Equipment (PPE) Strategy

A multi-layered PPE strategy is the cornerstone of safe handling.[9] The following sections detail the minimum required PPE, explaining the rationale behind each selection. Remember, PPE is the last line of defense; it should always be used in conjunction with engineering controls like chemical fume hoods.[9][10]

Accidental splashes of chemical solutions or contact with airborne powder can cause severe and sometimes irreversible eye damage.[1]

  • Chemical Splash Goggles: These are mandatory for all procedures. They must be tightly fitting and conform to recognized standards (e.g., EN 166 in the EU or ANSI Z87.1 in the US) to provide a seal around the eyes, protecting from splashes from any direction.[8][11]

  • Face Shield: When there is a heightened risk of splashing—such as when transferring larger volumes of solutions or during highly exothermic reactions—a face shield must be worn in addition to safety goggles.[8][12]

The skin is a primary route of chemical exposure.[1] Proper glove selection is critical.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling 8-Ethylquinoline-3-carboxamide.[9][13] Always inspect gloves for tears or punctures before use.[14]

  • Double Gloving: For tasks involving direct handling of the solid compound or concentrated solutions, double gloving is a best practice. This provides an additional protective barrier and allows for the safe removal of the outer glove immediately after handling, minimizing the risk of cross-contamination.[8]

  • Glove Removal: After handling the chemical, remove gloves using the proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container.[1] Always wash your hands thoroughly after removing gloves.[14]

Protecting your skin and personal clothing from contamination is essential.

  • Laboratory Coat: A long-sleeved, flame-retardant lab coat is required at all times in the laboratory.[1][9] It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[11][13]

Handling the solid, powdered form of 8-Ethylquinoline-3-carboxamide presents a risk of inhaling airborne particles.

  • Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[10][13]

  • Respirator: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator may be necessary. For powders, an N95 particulate respirator is a minimum, while for potential vapors from solutions, an air-purifying respirator with organic vapor cartridges would be required.[11][15] Use of respirators must be part of a formal respiratory protection program, including fit-testing and training.[12]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Safety Goggles (Face Shield if splash risk)Double Nitrile/Neoprene GlovesLab CoatRequired: Chemical Fume Hood
Reaction/Experiment Safety GogglesSingle Nitrile/Neoprene GlovesLab CoatWork in a well-ventilated area
Waste Disposal Safety Goggles & Face ShieldDouble Nitrile/Neoprene GlovesLab Coat & Chemical ApronRequired: Chemical Fume Hood

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling 8-Ethylquinoline-3-carboxamide, from preparation to disposal.

Workflow for Handling 8-Ethylquinoline-3-carboxamide cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_disposal 3. Cleanup & Disposal Phase a Review SDS of Related Compounds b Conduct Risk Assessment a->b c Prepare Fume Hood & Required Equipment b->c d Don Full PPE (See Table) c->d e Weigh Solid Compound Using Tare Method d->e Proceed to Handling f Slowly Add Solid to Solvent to Prepare Solution e->f g Conduct Experiment f->g h Segregate Waste: Solid vs. Liquid g->h i Place in Labeled Hazardous Waste Containers h->i j Decontaminate Glassware & Work Surfaces i->j k Doff & Dispose of Contaminated PPE j->k l Wash Hands Thoroughly k->l

Sources

© Copyright 2026 BenchChem. All Rights Reserved.